Product packaging for Methyl 2-(2-methoxyethoxy)acetate(Cat. No.:CAS No. 17640-28-7)

Methyl 2-(2-methoxyethoxy)acetate

Cat. No.: B3109824
CAS No.: 17640-28-7
M. Wt: 148.16 g/mol
InChI Key: JLIJWDAZRLBHGX-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethoxy)acetate (CAS 17640-28-7) is a colorless liquid with a molecular weight of 148.16 g/mol and a fruity odor . It is structurally classified as both an ester and a glycol ether, a combination of functional groups that imparts a unique polarity, solubility, and reactivity profile, making it a versatile building block and solvent in organic synthesis . Its structure features a methyl ester backbone with a 2-methoxyethoxy substituent, which enhances its solubility in polar organic solvents . In research, this compound serves as a key intermediate in chemical transformations. It can be oxidized to form the corresponding carboxylic acid, 2-(2-methoxyethoxy)acetic acid, or reduced to yield 2-(2-methoxyethoxy)ethanol . The ester group is also susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups . A significant and emerging application of this compound is in the field of energy storage. Its corresponding carboxylic acid, 2-(2-methoxyethoxy)acetate (mea), is employed as a solubilizing ligand in the synthesis of paddlewheel-type dimolybdenum complexes (e.g., Mo2(mea)4) . These complexes are investigated for use in lithium-metal batteries, where the poly(ether) substituents of the ligand play a critical role in binding lithium ions (Li⁺) from the electrolyte. This interaction leads to the formation of cationic aggregates that self-assemble on the lithium metal surface, helping to passivate it against parasitic reactions and improve the robustness of the battery system . This compound is also utilized in the formulation of specialized ammonium ionic liquids, where anions like 2-(2-methoxyethoxy)acetate are explored for their ability to dissolve cellulose, demonstrating the compound's utility in materials science . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B3109824 Methyl 2-(2-methoxyethoxy)acetate CAS No. 17640-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxyethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIJWDAZRLBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298824
Record name Methyl 2-(2-methoxyethoxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-28-7
Record name Methyl 2-(2-methoxyethoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(2-methoxyethoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-methoxyethoxy)acetate is a valuable organic compound with applications as a solvent and an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for its preparation, including detailed experimental protocols, quantitative data, and mechanistic diagrams. The two principal routes discussed are the Fischer esterification of 2-(2-methoxyethoxy)acetic acid and the Williamson ether synthesis. Furthermore, the synthesis of the precursor, 2-(2-methoxyethoxy)acetic acid, via the oxidation of 2-(2-methoxyethoxy)ethanol is also detailed. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₆H₁₂O₄, is an ester that also possesses an ether linkage, granting it unique solubility and reactivity characteristics.[1] Its utility as a solvent and a building block in organic synthesis necessitates reliable and efficient methods for its production.[1] This guide outlines the core synthetic strategies for obtaining this compound, with a focus on providing actionable experimental details and comparative data.

Synthesis Pathways

There are two primary pathways for the synthesis of this compound:

  • Pathway 1: Fischer Esterification of 2-(2-methoxyethoxy)acetic acid. This is the most direct route, involving the acid-catalyzed reaction of 2-(2-methoxyethoxy)acetic acid with methanol.[1]

  • Pathway 2: Williamson Ether Synthesis. This method involves the formation of the ether bond as a key step, typically by reacting an alkali metal salt of 2-methoxyethanol with a haloacetate ester.

Pathway 1: Fischer Esterification

The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]

Fischer_Esterification 2-(2-methoxyethoxy)acetic_acid 2-(2-methoxyethoxy)acetic acid Methyl_2-(2-methoxyethoxy)acetate This compound 2-(2-methoxyethoxy)acetic_acid->Methyl_2-(2-methoxyethoxy)acetate + Methanol Methanol Methanol->Methyl_2-(2-methoxyethoxy)acetate + H+ H+ (catalyst) H+->Methyl_2-(2-methoxyethoxy)acetate Water Water Methyl_2-(2-methoxyethoxy)acetate->Water +

Caption: Fischer Esterification of 2-(2-methoxyethoxy)acetic acid.

Materials:

  • 2-(2-methoxyethoxy)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq), which also serves as the solvent.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

ParameterValueReference
Reactant Ratio1:10 to 1:20 (acid:alcohol)General Fischer Esterification practice
Catalyst Loading0.05 - 0.1 eq (Sulfuric Acid)General Fischer Esterification practice
Reaction TemperatureReflux (approx. 65-70 °C)General Fischer Esterification practice
Reaction Time2 - 4 hoursGeneral Fischer Esterification practice
Expected Yield>90% (based on analogous reactions)[3]
Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[4] In this case, the alkoxide of 2-methoxyethanol reacts with a methyl haloacetate.

Williamson_Ether_Synthesis 2-methoxyethanol 2-Methoxyethanol Alkoxide Sodium 2-methoxyethoxide 2-methoxyethanol->Alkoxide + Base Base (e.g., NaH) Base->Alkoxide Methyl_2-(2-methoxyethoxy)acetate This compound Alkoxide->Methyl_2-(2-methoxyethoxy)acetate + Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Methyl_2-(2-methoxyethoxy)acetate Salt NaCl Methyl_2-(2-methoxyethoxy)acetate->Salt +

Caption: Williamson Ether Synthesis for this compound.

Materials:

  • 2-Methoxyethanol

  • Sodium hydride (NaH) or other strong base

  • Methyl chloroacetate or methyl bromoacetate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxyethanol (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl chloroacetate (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

ParameterValueReference
Reactant Ratio1:1.1:1 (alcohol:base:haloacetate)General Williamson Synthesis practice
Reaction Temperature0 °C to room temperatureGeneral Williamson Synthesis practice
Reaction Time12 - 24 hoursGeneral Williamson Synthesis practice
Expected YieldModerate to high, dependent on conditionsGeneral Williamson Synthesis practice

Synthesis of Precursor: 2-(2-methoxyethoxy)acetic acid

The precursor for the Fischer esterification pathway, 2-(2-methoxyethoxy)acetic acid, can be synthesized by the oxidation of 2-(2-methoxyethoxy)ethanol.[1]

Reaction Scheme

Oxidation 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)acetic_acid 2-(2-methoxyethoxy)acetic acid 2-(2-methoxyethoxy)ethanol->2-(2-methoxyethoxy)acetic_acid + Oxidizing_agent Oxidizing Agent (e.g., KMnO₄) Oxidizing_agent->2-(2-methoxyethoxy)acetic_acid

Caption: Oxidation of 2-(2-methoxyethoxy)ethanol.

Experimental Protocol (using KMnO₄)

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in water in a round-bottom flask and cool in an ice bath.

  • Slowly add a solution of potassium permanganate (approximately 2.0 eq) in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

  • If any brown manganese dioxide remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(2-methoxyethoxy)acetic acid.

Quantitative Data
ParameterValueReference
Reactant Ratio1:2 (alcohol:KMnO₄)General oxidation principles
Reaction Temperature0 °C to room temperatureGeneral oxidation principles
Expected YieldModerate to highBased on similar oxidations

Conclusion

This technical guide has detailed two primary synthetic pathways for this compound: Fischer esterification and Williamson ether synthesis. The Fischer esterification of the corresponding carboxylic acid is a more direct and often higher-yielding approach. The Williamson ether synthesis provides an alternative route, particularly if the starting haloacetate is readily available. The choice of pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and quantitative data serve as a valuable starting point for the successful synthesis of this important organic compound.

Experimental Workflows

Experimental_Workflows cluster_fischer Fischer Esterification Workflow cluster_williamson Williamson Ether Synthesis Workflow f_start Dissolve acid in methanol f_add_cat Add acid catalyst f_start->f_add_cat f_reflux Reflux for 2-4 hours f_add_cat->f_reflux f_cool Cool to room temp f_reflux->f_cool f_evap Evaporate excess methanol f_cool->f_evap f_dissolve Dissolve in organic solvent f_evap->f_dissolve f_wash Wash with NaHCO3 and brine f_dissolve->f_wash f_dry Dry over MgSO4 f_wash->f_dry f_concentrate Concentrate f_dry->f_concentrate f_purify Purify by distillation f_concentrate->f_purify f_end Pure this compound f_purify->f_end w_start Dissolve alcohol in anhydrous solvent w_add_base Add NaH at 0°C w_start->w_add_base w_form_alkoxide Form alkoxide w_add_base->w_form_alkoxide w_add_halo Add methyl chloroacetate at 0°C w_form_alkoxide->w_add_halo w_react Stir at room temp for 12-24h w_add_halo->w_react w_quench Quench with water w_react->w_quench w_extract Extract with organic solvent w_quench->w_extract w_wash Wash with water and brine w_extract->w_wash w_dry Dry over MgSO4 w_wash->w_dry w_concentrate Concentrate w_dry->w_concentrate w_purify Purify by chromatography/distillation w_concentrate->w_purify w_end Pure this compound w_purify->w_end

Caption: Experimental workflows for the synthesis of this compound.

References

"Methyl 2-(2-methoxyethoxy)acetate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 2-(2-methoxyethoxy)acetate. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental protocols, and logical visualizations to support laboratory applications.

Core Chemical Identity and Properties

This compound is a chemical compound classified as both a glycol ether and an ester.[1] This dual functionality imparts a unique combination of properties, making it a versatile solvent and a useful intermediate in organic synthesis.[1] Its structure consists of a methyl ester group with a 2-methoxyethoxy substituent.[1]

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized in the table below.

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 17640-28-7[2]
Molecular Formula C₆H₁₂O₄[1][2]
Molecular Weight 148.16 g/mol [2]
SMILES COCCOCC(=O)OC[2]
InChI InChI=1S/C6H12O4/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3[2]
InChIKey JLIJWDAZRLBHGX-UHFFFAOYSA-N[2]
Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. It is important to note that many of the readily available data are computationally predicted rather than experimentally determined.

PropertyValueNotesReference
Boiling Point 185.4 ± 15.0 °CPredicted[1]
Density 1.030 ± 0.06 g/cm³Predicted[1]
XLogP3 -0.1Computed[2]
Topological Polar Surface Area 44.8 ŲComputed[2]

Synthesis and Reactivity

The most direct and common method for synthesizing this compound is through the Fischer esterification of 2-(2-methoxyethoxy)acetic acid with methanol, using an acid catalyst.[1][3] Alternatively, it can be prepared by reacting 2-(2-methoxyethoxy)ethanol with acetic acid or its derivatives.[1]

General Reaction Scheme: Fischer Esterification

The diagram below illustrates the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol to yield this compound.

G Fischer Esterification of 2-(2-methoxyethoxy)acetic acid reactant1 2-(2-methoxyethoxy)acetic acid (C₄H₈O₄) catalyst Acid Catalyst (e.g., H₂SO₄) reactant1->catalyst plus1 + reactant2 Methanol (CH₃OH) reactant2->catalyst product1 This compound (C₆H₁₂O₄) catalyst->product1 Reflux product2 Water (H₂O) catalyst->product2 plus2 +

Synthesis of this compound via Fischer Esterification.
Experimental Protocol: Representative Fischer Esterification

Objective: To synthesize this compound from 2-(2-methoxyethoxy)acetic acid and methanol.

Materials:

  • 2-(2-methoxyethoxy)acetic acid

  • Anhydrous Methanol (used in excess as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents). The methanol acts as both a reactant and the solvent, driving the equilibrium towards the product.[5]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid's molar amount) to the solution.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[3] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) if desired.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup - Extraction: Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine.[3][4] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]

  • Isolation: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation under reduced pressure.

Key Reactions

This compound can participate in several key chemical transformations:

  • Hydrolysis: The ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2-methoxyethoxy)acetic acid and methanol.[1]

  • Oxidation: While the ester itself is relatively stable to oxidation, the precursor alcohol, 2-(2-methoxyethoxy)ethanol, can be oxidized to the corresponding carboxylic acid.[1]

  • Reduction: The ester group can be reduced to an alcohol, forming 2-(2-methoxyethoxy)ethanol.[1]

  • Nucleophilic Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.[1]

Applications and Relevance in Drug Development

This compound and related glycol ether esters are primarily used as industrial solvents in products like inks, dyes, and coatings due to their excellent solvency for a wide range of substances.[6][7][8]

In the context of drug development, its utility is multifaceted:

  • Chemical Intermediate: It serves as a valuable building block in the synthesis of more complex molecules.[1]

  • Pharmaceutical Solvent: Glycol ethers are used as solvents in the formulation and synthesis of pharmaceuticals.[6][8][9]

  • Potential as a Prodrug: There is a conceptual basis for its use as a prodrug. In a biological system, the ester linkage can be hydrolyzed by enzymes to release active metabolites in a controlled manner.[1] However, specific examples of its application as a prodrug in developed therapeutics are not prominent in the literature. The fatty acid esters of glycol ethers are known to be saponified in biological environments to their parent compounds.[7]

The following diagram outlines a general workflow for the synthesis and purification of this compound in a research setting.

G Experimental Workflow: Synthesis and Purification A 1. Reaction Setup (Acid, Methanol, Catalyst) B 2. Reflux (Heat and Stir) A->B Heat C 3. Workup (Solvent Removal & Extraction) B->C Cool D 4. Neutralization (NaHCO₃ Wash) C->D E 5. Drying (Anhydrous MgSO₄) D->E F 6. Isolation (Solvent Evaporation) E->F G 7. Purification (Distillation) F->G Optional H Final Product: This compound F->H G->H

General laboratory workflow for the synthesis of this compound.

Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling this compound. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety measures include working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion

This compound is a compound with a valuable set of properties derived from its dual ether and ester functionalities. While its primary applications are as a solvent and chemical intermediate, its potential role in areas such as drug delivery warrants further investigation. The synthesis is straightforward, typically following a standard Fischer esterification protocol. This guide provides the foundational technical information required for its synthesis, handling, and application in a research and development setting.

References

An In-depth Technical Guide to Methyl 2-(2-methoxyethoxy)acetate (CAS: 17640-28-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-methoxyethoxy)acetate, a chemical compound with applications as a solvent and intermediate in various chemical syntheses. This document consolidates its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and describes its metabolic pathway and toxicological profile.

Core Data Presentation

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 17640-28-7[1]
Molecular Formula C₆H₁₂O₄[2][3]
Molecular Weight 148.16 g/mol [1][2][3]
IUPAC Name This compound[1]
Boiling Point 185.4 ± 15.0 °C (Predicted)[3]
Density 1.030 ± 0.06 g/cm³ (Predicted)[3]
InChI Key JLIJWDAZRLBHGX-UHFFFAOYSA-N[1][2]
Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

TechniqueData AvailabilitySource(s)
¹³C NMR Spectrum available[4]
Infrared (IR) Vapor Phase IR spectrum available[4]
Mass Spectrometry (MS) Mass spectrum available[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and adapted from similar procedures.

Synthesis Protocol: Acid-Catalyzed Esterification

A common route for the synthesis of this compound is the Fischer esterification of 2-(2-methoxyethoxy)ethanol with acetic acid, using a strong acid as a catalyst.[2]

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 molar equivalent of 2-(2-methoxyethoxy)ethanol with 1.2 molar equivalents of glacial acetic acid.

  • Slowly add a catalytic amount (e.g., 0.05 molar equivalents) of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for specific instrumentation. A similar protocol has been used for the analysis of its metabolite, (2-methoxyethoxy)acetic acid (MEAA), in urine samples.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., HP-1 or equivalent, 50 m x 0.20 mm i.d.)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. For quantitative analysis, a known concentration of an internal standard should be added.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is typically heated to ensure rapid volatilization.

  • Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program could be:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: Increase to 230°C at a rate of 10°C/minute

    • Final hold: 230°C for 5 minutes

  • Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound by comparison to a reference standard.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via acid-catalyzed esterification.

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification Reactants 2-(2-methoxyethoxy)ethanol + Acetic Acid + H₂SO₄ (cat.) Reaction Reflux (4-6h) Reactants->Reaction Heat Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Dilution Dilute with CH₂Cl₂ Crude_Mixture->Dilution Wash_H2O Wash with H₂O Dilution->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ (aq) Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Filtration Filter Drying->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow: GC-MS Analysis

The diagram below outlines the key steps in the analysis of this compound using Gas Chromatography-Mass Spectrometry.

G Sample_Prep Sample Preparation (Dilution + Internal Standard) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Electron Impact Ionization) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Metabolic Pathway

This compound is metabolized in the body, primarily in the liver, through a two-step oxidative process. This pathway is significant as the final metabolite is responsible for the compound's toxicity. Glycol ether acetates are rapidly hydrolyzed to the parent glycol ether by plasma esterases.[5] The parent glycol ether, 2-(2-methoxyethoxy)ethanol, is then oxidized.

G M2MA This compound MEE 2-(2-methoxyethoxy)ethanol M2MA->MEE Hydrolysis Intermediate 2-(2-methoxyethoxy)acetaldehyde MEE->Intermediate Oxidation MEAA 2-(2-methoxyethoxy)acetic Acid (Toxic Metabolite) Intermediate->MEAA Oxidation Esterases Esterases (in blood/liver) Esterases->M2MA ADH Alcohol Dehydrogenase (ADH) (in liver) ADH->MEE ALDH Aldehyde Dehydrogenase (ALDH) (in liver) ALDH->Intermediate

Caption: Metabolic pathway of this compound.

References

Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(2-methoxyethoxy)acetate (CAS No: 17640-28-7), a key building block in various chemical syntheses. This document details expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for compound identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses the following structure:

CH₃-O-CH₂-CH₂-O-CH₂-COOCH₃

This structure gives rise to characteristic spectroscopic signatures. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of fully assigned experimental spectra in public databases, some assignments are predicted based on the analysis of similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.73s3H-COOCH₃
~ 4.13s2H-O-CH₂-COO-
~ 3.68t2H-O-CH₂-CH₂-O-
~ 3.55t2HCH₃-O-CH₂-
~ 3.38s3HCH₃-O-

Predicted data is based on additive models and spectral data of similar compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 170C=O (ester)
~ 72-O-CH₂-CH₂-O-
~ 70-O-CH₂-COO-
~ 69CH₃-O-CH₂-
~ 59CH₃-O-
~ 52-COOCH₃

Predicted data is based on computational models and spectral data of analogous esters and ethers.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is available for this compound.[1][2] The characteristic absorption bands are predicted as follows:

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2975 - 2850StrongC-H stretch (alkane)
1750 - 1735StrongC=O stretch (ester)
1250 - 1000StrongC-O stretch (ether and ester)
Mass Spectrometry (MS)

The mass spectrum of this compound has been reported via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 4: Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
45Top Peak[CH₃OCH₂]⁺
592nd Highest[COOCH₃]⁺ or [CH₃OCH₂CH₂]⁺
583rd Highest[CH₃OCH=CH₂]⁺•

The molecular ion peak [M]⁺ at m/z 148 may be of low abundance or absent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment.

  • Spectral Collection: The FT-IR spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column (e.g., a DB-5 or equivalent). The oven temperature is programmed to ramp up to ensure good separation.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy (e.g., 70 eV) is used to fragment the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms GC-MS Analysis cluster_interpretation Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film (Neat Liquid) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data Interpretation Structural Elucidation & Compound Confirmation NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Absorption Bands (cm⁻¹) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Inject, Separate (GC) & Ionize (MS) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Methyl 2-(2-methoxyethoxy)acetate, a compound of interest in various chemical and pharmaceutical research settings. The information presented herein is intended to support laboratory work and theoretical modeling by providing essential data and standardized experimental protocols.

Core Physical Properties
Physical PropertyPredicted Value
Boiling Point 185.4 ± 15.0 °C
Density 1.030 ± 0.06 g/cm³

It is important to note that these figures are computationally derived and should be confirmed through experimental validation for critical applications.

Experimental Protocols

For researchers seeking to experimentally determine these physical properties, the following standard laboratory procedures are recommended.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility and purity. The distillation method is a reliable technique for its measurement.

Methodology:

  • Apparatus Assembly: A standard distillation apparatus should be assembled. This includes a round-bottom flask to hold the sample, a distillation head equipped with a calibrated thermometer, a condenser to cool the vapor, and a receiving flask to collect the distillate. It is crucial that the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

  • Sample Preparation: The round-bottom flask is filled with this compound to approximately half its volume. To promote smooth boiling and prevent bumping, a few boiling chips or a magnetic stirrer should be added.

  • Heating and Distillation: The flask is heated gently. As the temperature of the liquid rises, it will begin to boil, and the resulting vapor will ascend into the distillation head.

  • Temperature Measurement: The temperature is carefully monitored. The boiling point is recorded as the stable temperature at which the liquid is actively boiling and a steady stream of condensate is collected in the receiving flask. This temperature represents the point of equilibrium between the liquid and vapor phases at the ambient atmospheric pressure.

Determination of Density

Density, the ratio of mass to volume, is a fundamental property used for substance identification and characterization.

Methodology:

  • Mass of Empty Vessel: A clean, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.

  • Volume of Sample: A precise volume of this compound is transferred into the weighed vessel. When using a graduated cylinder, the volume should be read from the bottom of the meniscus. A pycnometer provides a more accurate volume measurement.

  • Mass of Sample and Vessel: The vessel containing the liquid sample is reweighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty vessel from the total mass. The density is then calculated by dividing the mass of the liquid by its volume. For enhanced accuracy, it is recommended to perform the measurement at a controlled temperature, as density is temperature-dependent.

Visualized Workflows and Relationships

To further clarify the experimental processes and the relationship between the compound and its properties, the following diagrams are provided.

experimental_workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp1 Assemble Distillation Apparatus bp2 Add Sample and Boiling Chips bp1->bp2 bp3 Heat Gently to a Steady Boil bp2->bp3 bp4 Record Stable Temperature bp3->bp4 d1 Weigh Empty Pycnometer d2 Fill with Sample to Calibrated Volume d1->d2 d3 Weigh Filled Pycnometer d2->d3 d4 Calculate Density (Mass/Volume) d3->d4

Caption: Standard experimental workflows for physical property measurement.

physical_properties compound This compound properties Physical Properties compound->properties boiling_point Boiling Point properties->boiling_point density Density properties->density

Caption: Relationship between the compound and its core physical properties.

A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-methoxyethoxy)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, a member of the glycol ether ester family, is a versatile solvent with applications spanning various industrial and research sectors. Its unique molecular structure, incorporating both ether and ester functionalities, imparts a desirable combination of properties, including its solvency characteristics.[1] This guide provides a detailed overview of the solubility of this compound in organic solvents, its physicochemical properties, and standardized experimental protocols for solubility determination.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its application. The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C6H12O4[2]
Molecular Weight 148.16 g/mol [2]
CAS Number 17640-28-7[2]
Boiling Point (Predicted) 185.4 ± 15.0 °C[3]
Density (Predicted) 1.030 ± 0.06 g/cm³[3]
LogP (Octanol-Water Partition Coefficient) -0.1 (Computed)[2]

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its chemical nature as a glycol ether ester provides strong indications of its solubility behavior. The presence of both polar (ester and ether groups) and non-polar (alkyl chain) characteristics allows it to be miscible with a variety of organic solvents.

Based on general principles of "like dissolves like" and information on similar glycol ether esters, the following qualitative solubility profile can be inferred:

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)MiscibleThe ether and ester groups can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO)MiscibleThe polarity of these solvents is compatible with the polar functionalities of this compound.
Non-Polar Solvents (e.g., Hexane, Toluene)Limited to MiscibleThe alkyl portion of the molecule allows for some interaction with non-polar solvents. Complete miscibility may depend on the specific solvent.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)MiscibleThese solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds.

It is crucial for researchers to experimentally verify the solubility in their specific solvent system of interest.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, a reliable and widely used technique.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solute to settle for at least 2 hours, while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected sample through a syringe filter to remove any suspended microparticles of the undissolved solute.

    • Accurately dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a pre-validated analytical method (e.g., GC-FID).

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Solubility Determination

G A Start: Define Solvent and Temperature B Add Excess Solute to a Known Volume of Solvent A->B C Equilibrate at Constant Temperature with Agitation (24-48h) B->C D Cease Agitation and Allow to Settle (≥2h) C->D E Withdraw and Filter Supernatant D->E F Prepare Dilution of the Saturated Solution E->F H Analyze Samples and Standards (e.g., GC-FID) F->H G Prepare Calibration Standards G->H I Construct Calibration Curve H->I J Determine Concentration of Diluted Sample I->J K Calculate Original Saturated Concentration J->K L End: Report Solubility (g/100mL or mol/L) K->L

Caption: Workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The following diagram illustrates the key relationships influencing the solubility of this compound.

G cluster_solute This compound cluster_solvent Organic Solvent Solute_Polar Polar Groups (Ester, Ether) Solubility Solubility Solute_Polar->Solubility Favorable Interaction with Polar Solvents Solute_NonPolar Non-Polar Group (Alkyl Chain) Solute_NonPolar->Solubility Favorable Interaction with Non-Polar Solvents Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Determines Dominant Interaction Type

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in specific organic solvents is sparse in the literature, its chemical structure as a glycol ether ester suggests broad miscibility with many common polar and non-polar organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. A thorough understanding of the principles of solubility and the application of standardized experimental procedures are essential for the effective utilization of this versatile solvent in research and development.

References

"Methyl 2-(2-methoxyethoxy)acetate" material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical Identification

IdentifierValue
Chemical Name Methyl 2-(2-methoxyethoxy)acetate
CAS Number 17640-28-7[1][2][3]
Molecular Formula C6H12O4[2][3]
Molecular Weight 148.16 g/mol [1][2]
Synonyms Acetic acid, 2-(2-methoxyethoxy)-, methyl ester[3]
InChI Key JLIJWDAZRLBHGX-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The following table summarizes the available physical and chemical properties for this compound. Much of this data is based on computational models and may not reflect experimentally determined values.

PropertyValueSource
Boiling Point Data Not Available
Melting Point Data Not Available
Flash Point Data Not Available
Density Data Not Available
Solubility Soluble in polar organic solventsBenchchem

Toxicological Information

Specific toxicological data, such as LD50 or LC50 values, for this compound were not available in the searched resources. The compound is intended for research use only and is not for human or veterinary use.[1]

Data PointValue
Acute Oral Toxicity (LD50) Data Not Available
Acute Dermal Toxicity (LD50) Data Not Available
Acute Inhalation Toxicity (LC50) Data Not Available
Skin Corrosion/Irritation Data Not Available
Serious Eye Damage/Irritation Data Not Available
Carcinogenicity Data Not Available
Mutagenicity Data Not Available
Reproductive Toxicity Data Not Available

Exposure Controls and Personal Protection

Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) and ensuring work is conducted in a well-ventilated area.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, such as a fume hood.
Eye/Face Protection Wear safety glasses or goggles.
Skin Protection Wear protective gloves and a lab coat.
Respiratory Protection If ventilation is inadequate, use a suitable respirator.

Experimental Protocols

Specific experimental protocols for the handling or use of this compound are not detailed in the available safety information. However, a general workflow for handling a chemical spill is a critical safety protocol in any laboratory setting.

G cluster_0 cluster_1 Immediate Response cluster_2 Containment & Cleanup cluster_3 Final Steps spill Chemical Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable contain->neutralize cleanup Collect residue into a waste container neutralize->cleanup decontaminate Decontaminate the area and equipment cleanup->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: General workflow for responding to a chemical spill.

Handling and Storage

Information regarding specific storage conditions is limited. General best practices for chemical storage should be followed.

AspectRecommendation
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Handling Avoid contact with skin and eyes. Do not ingest or inhale.

Disclaimer: The information provided in this document is based on limited publicly available data and is intended for informational purposes only. It is not a substitute for a comprehensive Material Safety Data Sheet (SDS). Users should exercise caution and consult additional resources before handling this chemical.

References

"Methyl 2-(2-methoxyethoxy)acetate" synonyms and alternative names

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(2-methoxyethoxy)acetate, including its nomenclature, physicochemical properties, synthesis methodologies, and key spectral data. This document is intended to serve as a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is a chemical compound classified as both an ester and a glycol ether. Its unique bifunctional nature influences its chemical reactivity and physical properties.

Synonyms and Alternative Names:

  • IUPAC Name: this compound

  • CAS Number: 17640-28-7

  • Acetic acid, 2-(2-methoxyethoxy)-, methyl ester

  • methyl 2-methoxyethoxyacetate

  • RefChem:157262

  • JLIJWDAZRLBHGX-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that a significant portion of the available data is based on computational predictions, as experimentally determined values are not widely published.[1]

PropertyValueSource
Molecular Formula C₆H₁₂O₄-
Molecular Weight 148.16 g/mol -
Predicted Boiling Point 185.4 ± 15.0 °CChemicalBook
Predicted Density 1.030 ± 0.06 g/cm³ChemicalBook
XLogP3 -0.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 6PubChem
Exact Mass 148.073559 g/mol PubChem
Topological Polar Surface Area 44.8 ŲPubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several pathways. The most common methods involve the esterification of its carboxylic acid precursor or a two-step process starting from the corresponding alcohol.

Fischer Esterification of 2-(2-methoxyethoxy)acetic acid

This is the most direct route to this compound.[1] The reaction involves the acid-catalyzed esterification of 2-(2-methoxyethoxy)acetic acid with methanol.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-methoxyethoxy)acetic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Oxidation of 2-(2-methoxyethoxy)ethanol followed by Esterification

This two-step synthesis pathway begins with the oxidation of 2-(2-methoxyethoxy)ethanol to form the intermediate, 2-(2-methoxyethoxy)acetic acid.[1] This intermediate is then esterified with methanol as described in the previous section.

Step 1: Oxidation of 2-(2-methoxyethoxy)ethanol

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1] The reaction conditions would need to be carefully controlled to favor the formation of the carboxylic acid.

Step 2: Esterification

The resulting 2-(2-methoxyethoxy)acetic acid is then subjected to Fischer esterification with methanol as detailed in section 3.1.

Chemical Reactivity

This compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-(2-methoxyethoxy)acetic acid and methanol.[1] This reaction can be catalyzed by both acids and bases (saponification).[1]

Spectral Data

Available spectral information is crucial for the identification and characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetate group and the methoxy protons of the ester group. The protons on the ethoxy portion of the molecule would likely appear as complex multiplets.[1]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule, confirming its carbon backbone.[1]

  • Mass Spectrometry (GC-MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the parent molecule and its fragmentation pattern, which aids in confirming its elemental composition.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic strong absorption band for the C=O stretching of the ester group.

Logical Relationships and Workflows

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis of this compound starting from 2-(2-methoxyethoxy)ethanol.

Synthesis_Pathway A 2-(2-methoxyethoxy)ethanol B 2-(2-methoxyethoxy)acetic acid A->B Oxidation (e.g., KMnO4) C This compound B->C Esterification (Methanol, Acid Catalyst)

Caption: Two-step synthesis of this compound.

Nomenclature Hierarchy

This diagram shows the relationship between the different names and identifiers for the compound.

Nomenclature_Hierarchy cluster_identifiers Identifiers cluster_names Chemical Names CAS: 17640-28-7 CAS: 17640-28-7 IUPAC Name IUPAC Name This compound This compound IUPAC Name->this compound Systematic Name Systematic Name Acetic acid, 2-(2-methoxyethoxy)-, methyl ester Acetic acid, 2-(2-methoxyethoxy)-, methyl ester Systematic Name->Acetic acid, 2-(2-methoxyethoxy)-, methyl ester Common Synonym Common Synonym methyl 2-methoxyethoxyacetate methyl 2-methoxyethoxyacetate Common Synonym->methyl 2-methoxyethoxyacetate This compound This compound This compound->CAS: 17640-28-7 This compound->IUPAC Name is the This compound->Systematic Name This compound->Common Synonym

Caption: Nomenclature and identifiers for the target compound.

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to the Research Applications of Methyl 2-(2-methoxyethoxy)acetate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, a seemingly simple ester and glycol ether, serves as a versatile and valuable scaffold in the landscape of modern medicinal chemistry. While its direct biological activity is not extensively documented, its true potential lies in its role as a key building block for the synthesis of a diverse array of more complex and biologically active molecules. This technical guide delves into the core research applications of this compound and its principal derivatives, providing insights into their synthesis, potential therapeutic applications, and the experimental methodologies underpinning their evaluation. The inherent physicochemical properties of the 2-(2-methoxyethoxy)acetyl moiety, including its polarity and hydrogen bonding capabilities, make it an attractive synthon for modulating the solubility, permeability, and target engagement of drug candidates.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C6H12O4[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17640-28-7[1]
LogP -0.1[1]

Synthetic Pathways and Methodologies

The primary route to this compound and its derivatives involves standard esterification and amidation reactions. The parent acid, 2-(2-methoxyethoxy)acetic acid, is a key intermediate.

Experimental Protocol: Synthesis of 2-(2-methoxyethoxy)acetic acid

A common method for the synthesis of the parent acid involves the oxidation of 2-(2-methoxyethoxy)ethanol.

Materials:

  • 2-(2-methoxyethoxy)ethanol

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of 2-(2-methoxyethoxy)ethanol in water is prepared and cooled in an ice bath.

  • A solution of potassium permanganate is added dropwise to the cooled alcohol solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the purple color of the permanganate has disappeared.

  • The reaction is quenched by the slow addition of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • The aqueous solution is acidified with sulfuric acid to a pH of approximately 2.

  • The product, 2-(2-methoxyethoxy)acetic acid, is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acid.

  • Further purification can be achieved by distillation under reduced pressure.

Experimental Protocol: Synthesis of N-substituted 2-(2-methoxyethoxy)acetamides

The synthesis of acetamide derivatives, which are frequently explored for their biological activity, typically involves the coupling of 2-(2-methoxyethoxy)acetic acid with a desired amine.

Materials:

  • 2-(2-methoxyethoxy)acetic acid

  • Substituted amine

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Triethylamine (TEA) or other base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • 2-(2-methoxyethoxy)acetic acid is dissolved in dry dichloromethane.

  • Triethylamine is added to the solution, followed by the substituted amine.

  • The mixture is cooled in an ice bath, and a solution of dicyclohexylcarbodiimide in dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 2-(2-methoxyethoxy)acetamide.[2]

Synthesis_Workflow cluster_acid Synthesis of 2-(2-methoxyethoxy)acetic acid cluster_amide Synthesis of N-substituted 2-(2-methoxyethoxy)acetamide Alcohol 2-(2-methoxyethoxy)ethanol Oxidation Oxidation (e.g., KMnO4) Alcohol->Oxidation Acid 2-(2-methoxyethoxy)acetic acid Oxidation->Acid Parent_Acid 2-(2-methoxyethoxy)acetic acid Coupling Amide Coupling (e.g., DCC, TEA) Parent_Acid->Coupling Amine Substituted Amine Amine->Coupling Amide_Product N-substituted 2-(2-methoxyethoxy)acetamide Coupling->Amide_Product

General synthetic workflow for 2-(2-methoxyethoxy)acetic acid and its amide derivatives.

Potential Research Applications in Drug Development

The 2-(2-methoxyethoxy)acetyl moiety has been incorporated into various molecular scaffolds to explore a range of therapeutic applications.

Anticancer Activity

Derivatives incorporating the 2-(2-methoxyethoxy)acetate group have been investigated for their potential as anticancer agents. For instance, certain 2-arylbenzoxazole acetic acid derivatives have demonstrated cytotoxic activity against cancer cell lines.[1] The presence of the acetic acid group at specific positions on the benzoxazole nucleus has been shown to enhance this activity.[1]

Compound ClassCell LineActivityReference
2-Arylbenzoxazole acetic acid derivativesMCF-7 (Breast Cancer)Promising Cytotoxicity[1]
2-Arylbenzoxazole acetic acid derivativesHCT-116 (Colon Cancer)Promising Cytotoxicity[1]
Anti-inflammatory Activity

The structural features of 2-(2-methoxyethoxy)acetate derivatives make them candidates for the development of novel anti-inflammatory agents. The synthesis of various ester and amide derivatives of this scaffold has been pursued to evaluate their in vivo analgesic and anti-inflammatory properties.[3] Notably, some of these derivatives have exhibited significant anti-inflammatory and analgesic effects with a reduced risk of gastric ulceration compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Kinase Inhibition

The 2-(2-methoxyethoxy)acetyl group can be utilized as a fragment in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The methoxy group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to the potency and selectivity of the inhibitor.[4] While specific examples directly using the "2-(2-methoxyethoxy)acetyl" moiety are not abundant in publicly available literature, the principles of fragment-based drug design suggest its potential in this area.

Kinase_Inhibition cluster_logic Mechanism of Action Kinase Kinase Active Site (ATP Binding Pocket) Signaling Downstream Signaling Pathway Kinase->Signaling Phosphorylation Cascade (Blocked by Inhibitor) Inhibitor Inhibitor containing 2-(2-methoxyethoxy)acetyl moiety Inhibitor->Kinase Binding Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling->Cellular_Response

Conceptual signaling pathway of a kinase inhibitor.
Prodrug Development

The ester linkage in this compound and its derivatives makes it an ideal candidate for prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug in the body. The ester can be designed to be cleaved by esterases, releasing the active parent drug at the target site. This approach can be used to improve the solubility, permeability, and pharmacokinetic profile of a drug.

Conclusion and Future Directions

This compound and its derivatives represent a promising platform for the discovery and development of new therapeutic agents. The versatility of its synthesis and the favorable physicochemical properties of the 2-(2-methoxyethoxy)acetyl moiety provide a strong foundation for its application in medicinal chemistry. While research into its direct applications is ongoing, its utility as a scaffold for generating novel anticancer, anti-inflammatory, and kinase-inhibiting compounds is evident. Future research should focus on the systematic exploration of structure-activity relationships (SAR) for various derivatives, the elucidation of their mechanisms of action at the molecular level, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical translation. The continued investigation of this chemical entity holds significant promise for expanding the arsenal of therapeutic options for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 2-(2-methoxyethoxy)acetic acid to Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate is a valuable chemical intermediate characterized by its dual functionality as both an ester and a glycol ether.[1] This unique structure imparts desirable properties such as solubility in polar organic solvents, making it a versatile building block in the synthesis of more complex molecules and a useful solvent in various chemical processes.[1] In the pharmaceutical industry, compounds with such moieties can serve as non-protic polar solvents or as precursors for active pharmaceutical ingredients.

The most common and direct route for the synthesis of this compound is the Fischer-Speier esterification of 2-(2-methoxyethoxy)acetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is a reversible process.[1] To achieve high yields, the equilibrium is shifted towards the product side by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[1]

These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, including reaction setup, purification, and characterization.

Materials and Methods

Materials
  • 2-(2-methoxyethoxy)acetic acid (≥98%)

  • Methanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 95-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for extraction)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.4 g (0.1 mol) of 2-(2-methoxyethoxy)acetic acid in 100 mL of methanol.

  • Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: To the remaining residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound.

Data Presentation

ParameterValueReference
Reactants
2-(2-methoxyethoxy)acetic acid13.4 g (0.1 mol)
Methanol100 mL (excess)[1]
Catalyst
Concentrated Sulfuric Acid1 mL[1]
Reaction Conditions
TemperatureReflux (~65°C)
Reaction Time4-6 hours
Product
Expected Yield70-85% (based on similar esterifications)
AppearanceColorless oil
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol

Characterization Data

  • ¹³C NMR: Spectral data for this compound is available for comparison.

  • IR Spectroscopy: Expected peaks include a strong C=O stretch for the ester group around 1740 cm⁻¹ and C-O stretches for the ether and ester linkages.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 148.

Visualizations

Esterification_Workflow start Start: Reagents reactants 1. Mix 2-(2-methoxyethoxy)acetic acid and Methanol start->reactants catalyst 2. Add H₂SO₄ (catalyst) reactants->catalyst reflux 3. Heat to Reflux (4-6 hours) catalyst->reflux workup 4. Cool and Neutralize with NaHCO₃ reflux->workup extraction 5. Extraction with Ethyl Acetate and Water workup->extraction purification 6. Dry, Filter, and Evaporate Solvent extraction->purification distillation 7. Fractional Distillation purification->distillation product Product: Methyl 2-(2-methoxyethoxy)acetate distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Pathway acid 2-(2-methoxyethoxy)acetic acid protonation Protonation of Carbonyl Oxygen (Acid Catalyst H⁺) acid->protonation Step 1 activated_acid Activated Carboxylic Acid (Enhanced Electrophilicity) protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Methanol activated_acid->nucleophilic_attack Step 2 methanol Methanol (Nucleophile) methanol->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer Step 3 water_elimination Elimination of Water proton_transfer->water_elimination Step 4 deprotonation Deprotonation water_elimination->deprotonation Step 5 ester This compound deprotonation->ester catalyst_regen Catalyst (H⁺) Regeneration deprotonation->catalyst_regen

Caption: Signaling pathway of the Fischer-Speier esterification mechanism.

References

Application Notes and Protocols for Methyl 2-(2-methoxyethoxy)acetate in Coating Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate, with the CAS number 17640-28-7, is a high-performance solvent belonging to the family of glycol ether esters.[1] Its unique molecular structure, featuring both ether and ester functionalities, imparts a favorable combination of properties that make it a versatile component in various coating formulations. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in coating systems.

Chemical Structure:

Physicochemical Properties

Understanding the fundamental properties of a solvent is crucial for predicting its behavior in a coating formulation. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its key known and computed properties.

PropertyValueSource
Chemical Formula C₆H₁₂O₄[1][2]
Molecular Weight 148.16 g/mol [1][2]
CAS Number 17640-28-7[1][2][3]
Appearance Colorless liquid
XLogP3 -0.1[2]

Applications in Coating Formulations

This compound serves as a powerful solvent for a wide range of resins used in the coatings industry. Its balanced properties make it suitable for various applications, including:

  • Automotive Coatings: Its slow evaporation rate can be beneficial in automotive refinish applications, promoting excellent flow and leveling, which are critical for achieving a high-gloss, smooth finish.

  • Industrial Coatings: It can be used in the formulation of high-solids coatings to reduce viscosity and improve application properties.[4]

  • Architectural Coatings: As a coalescing agent in latex paints, it can aid in film formation, leading to improved durability and appearance.

Key Performance Attributes in Coatings

The incorporation of this compound into a coating formulation can influence several key performance characteristics:

  • Solvency: Its ether and ester linkages provide excellent solvency for a variety of polymers, including acrylics, polyesters, and urethanes.[1] This ensures good resin solubility and stability of the coating formulation.

  • Viscosity Control: Like other glycol ethers, it is an effective viscosity-reducing solvent, which is particularly important in high-solids formulations to achieve the desired application viscosity.

  • Drying Time: While specific data is unavailable, as a glycol ether ester, it is expected to have a moderate to slow evaporation rate. This characteristic allows for longer wet edge time, improved flow and leveling, and can help to prevent film defects such as orange peel and solvent popping.

  • Film Properties: The use of an appropriate solvent is critical for achieving desired film properties. The slow evaporation of solvents like this compound can contribute to better film formation, leading to enhanced gloss, hardness, and adhesion.

Experimental Protocols

The following protocols outline the methodologies for evaluating the performance of this compound in a typical solvent-borne acrylic coating formulation.

Protocol 1: Evaluation of Viscosity Reduction Efficiency

Objective: To determine the efficiency of this compound in reducing the viscosity of a standard acrylic resin solution.

Materials:

  • This compound

  • Standard acrylic resin (e.g., 50% solution in xylene)

  • Toluene or Xylene (as a control solvent)

  • Brookfield viscometer or equivalent

  • Glass beakers and stir bars

  • Analytical balance

Procedure:

  • Prepare a series of solutions by adding varying percentages (e.g., 5%, 10%, 15%, 20% by weight) of this compound to a known amount of the acrylic resin solution.

  • Prepare a similar series of solutions using the control solvent.

  • Thoroughly mix each solution until homogeneous.

  • Allow the solutions to equilibrate to a constant temperature (e.g., 25°C).

  • Measure the viscosity of each solution using the Brookfield viscometer at a specified spindle speed.

  • Record the viscosity readings and plot a graph of viscosity versus solvent concentration for both this compound and the control solvent.

Data Presentation:

Solvent Concentration (% w/w)Viscosity with this compound (cP)Viscosity with Control Solvent (cP)
0
5
10
15
20
Protocol 2: Determination of Drying Time

Objective: To assess the effect of this compound on the drying time of a coating formulation.

Materials:

  • Coating formulations with and without this compound.

  • Drawdown bar or film applicator.

  • Glass or steel test panels.

  • Drying time recorder or manual testing equipment (for set-to-touch, tack-free, and dry-hard times).

Procedure:

  • Prepare two coating formulations: one with a standard solvent package and one where a portion of the standard solvent is replaced with this compound.

  • Apply a uniform film of each coating onto separate test panels using a drawdown bar to a specified wet film thickness.

  • Immediately start the drying time recorder or begin manual testing at regular intervals.

  • Determine the set-to-touch, tack-free, and dry-hard times for each coating under controlled temperature and humidity conditions.

Data Presentation:

Drying StageFormulation with Standard Solvent (minutes)Formulation with this compound (minutes)
Set-to-Touch
Tack-Free
Dry-Hard
Protocol 3: Evaluation of Film Properties

Objective: To evaluate the impact of this compound on the final properties of the cured coating film.

Materials:

  • Cured coating panels from Protocol 2.

  • Gloss meter (60° and 20°).

  • Pencil hardness tester (ASTM D3363).

  • Cross-hatch adhesion tester (ASTM D3359).

Procedure:

  • After the coatings have fully cured (typically 7 days at 25°C and 50% relative humidity), perform the following tests on each panel:

    • Gloss: Measure the 60° and 20° gloss of each coating.

    • Hardness: Determine the pencil hardness of each film.

    • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch method.

  • Record and compare the results for the two formulations.

Data Presentation:

Film PropertyFormulation with Standard SolventFormulation with this compound
Gloss (60°)
Gloss (20°)
Pencil Hardness
Adhesion (ASTM D3359)

Visualizations

Logical Workflow for Solvent Evaluation

G cluster_0 Formulation Preparation cluster_1 Property Testing cluster_2 Data Analysis Formulation_Control Prepare Control Formulation Viscosity Viscosity Measurement Formulation_Control->Viscosity Drying_Time Drying Time Analysis Formulation_Control->Drying_Time Formulation_Test Prepare Test Formulation with This compound Formulation_Test->Viscosity Formulation_Test->Drying_Time Comparison Compare Performance Data Viscosity->Comparison Film_Properties Cured Film Property Evaluation (Gloss, Hardness, Adhesion) Drying_Time->Film_Properties Film_Properties->Comparison Conclusion Draw Conclusions on Solvent Efficacy Comparison->Conclusion

Caption: Workflow for evaluating a new solvent in a coating formulation.

Influence of Solvent on Coating Properties

G cluster_properties Coating Properties Solvent This compound Viscosity Viscosity Solvent->Viscosity Reduces DryingTime Drying Time Solvent->DryingTime Influences (likely increases) FlowLeveling Flow & Leveling Solvent->FlowLeveling Improves Hardness Hardness DryingTime->Hardness Affects development Gloss Gloss FlowLeveling->Gloss Enhances

Caption: Interrelationship of solvent choice and key coating properties.

Conclusion

This compound is a promising solvent for a variety of coating applications due to its favorable solvency and anticipated effects on application and film properties. The experimental protocols provided in this document offer a systematic approach for researchers and formulators to evaluate its performance characteristics within their specific coating systems. Further investigation is recommended to generate specific quantitative data to build a more comprehensive understanding of its performance profile.

References

Application Notes and Protocols for Methyl 2-(2-methoxyethoxy)acetate as a Coalescing Agent in Paints and Lacquers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate is a high-performance, low-volatility coalescing agent for water-based paints and lacquers. As a glycol ether ester, it promotes the formation of a continuous, uniform film by temporarily plasticizing the polymer binder particles, allowing them to fuse together as the paint dries.[1][2] This document provides detailed application notes, experimental protocols for performance evaluation, and relevant data for researchers and formulators.

Physicochemical Properties

This compound is a clear, colorless liquid with a mild odor. Its key properties make it an effective coalescing agent.

PropertyValueReference
Chemical FormulaC6H12O4[3]
Molecular Weight148.16 g/mol [3]
CAS Number17640-28-7[3][4]
Boiling Point185.4 ± 15.0 °C (Predicted)
Density1.030 ± 0.06 g/cm³ (Predicted)
XLogP3-0.1[3]

Mechanism of Action in Film Formation

The formation of a durable paint film from a latex dispersion is a multi-step process. This compound plays a crucial role in the coalescence stage.

  • Evaporation of Water: As the water in the paint formulation evaporates, the polymer binder particles are forced into close contact.

  • Particle Deformation and Coalescence: this compound, being a slow-evaporating solvent, temporarily reduces the glass transition temperature (Tg) of the polymer, softening the particles.[5] This allows them to deform and fuse, forming a continuous and crack-free film.

  • Evaporation of Coalescing Agent: After film formation, the coalescing agent slowly evaporates, and the paint film develops its final hardness and durability.[1]

G cluster_0 Film Formation Process cluster_1 Role of this compound Water Evaporation Water Evaporation Particle Packing Particle Packing Water Evaporation->Particle Packing Increased Solids Content Particle Deformation\n(Coalescence) Particle Deformation (Coalescence) Particle Packing->Particle Deformation\n(Coalescence) Capillary Forces Interdiffusion of\nPolymer Chains Interdiffusion of Polymer Chains Particle Deformation\n(Coalescence)->Interdiffusion of\nPolymer Chains Formation of Continuous Film Final Film Properties\n(Hardness, Gloss) Final Film Properties (Hardness, Gloss) Interdiffusion of\nPolymer Chains->Final Film Properties\n(Hardness, Gloss) Coalescing_Agent This compound Reduces MFFT\n& Polymer Tg Reduces MFFT & Polymer Tg Coalescing_Agent->Reduces MFFT\n& Polymer Tg Facilitates Particle\nDeformation Facilitates Particle Deformation Reduces MFFT\n& Polymer Tg->Facilitates Particle\nDeformation Facilitates Particle\nDeformation->Particle Deformation\n(Coalescence) Enables

Diagram 1: Role of this compound in the film formation process.

Performance Data (Illustrative)

The following tables present illustrative performance data for this compound in a typical acrylic latex paint formulation. Actual results will vary depending on the specific paint formulation.

Table 1: Minimum Film Formation Temperature (MFFT) Reduction

Coalescing Agent Concentration (% on latex solids)MFFT (°C)
0% (Control)15
2%8
4%3
6%< 0

Table 2: Effect on Film Properties

PropertyControl (No Coalescent)4% this compound
Drying Time (Set-to-touch, hours)1.52.0
Drying Time (Dry-hard, hours)68
Gloss (60°)7585
Pencil Hardness (7 days)HBF

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a coalescing agent.

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the principles of ASTM D2354.

Objective: To determine the lowest temperature at which a latex formulation with this compound will form a continuous film.

Materials:

  • Latex binder

  • This compound

  • MFFT bar with a temperature gradient (e.g., -5°C to 25°C)

  • Film applicator (e.g., 75 µm)

  • Dry air or nitrogen source

Procedure:

  • Prepare a series of latex samples with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% by weight on latex solids).

  • Thoroughly mix each sample to ensure uniform distribution of the coalescing agent.

  • Turn on the MFFT bar and allow the temperature gradient to stabilize.

  • Place a strip of paper or a thin plastic sheet over the temperature gradient plate.

  • Using the film applicator, draw down a uniform film of each sample along the temperature gradient.

  • Pass a gentle stream of dry air or nitrogen over the films to facilitate drying.

  • After the films are dry, observe the point on the temperature scale where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film.

  • This transition point is the MFFT. Record the MFFT for each concentration of the coalescing agent.

G Start Start Prepare Latex Samples\nwith Varying Coalescent\nConcentrations Prepare Latex Samples with Varying Coalescent Concentrations Stabilize MFFT Bar\nTemperature Gradient Stabilize MFFT Bar Temperature Gradient Prepare Latex Samples\nwith Varying Coalescent\nConcentrations->Stabilize MFFT Bar\nTemperature Gradient Apply Paint Samples\nto MFFT Bar Apply Paint Samples to MFFT Bar Stabilize MFFT Bar\nTemperature Gradient->Apply Paint Samples\nto MFFT Bar Dry Films with\nAir/Nitrogen Stream Dry Films with Air/Nitrogen Stream Apply Paint Samples\nto MFFT Bar->Dry Films with\nAir/Nitrogen Stream Observe Transition Point\n(Clear to Cracked Film) Observe Transition Point (Clear to Cracked Film) Dry Films with\nAir/Nitrogen Stream->Observe Transition Point\n(Clear to Cracked Film) Record MFFT Record MFFT Observe Transition Point\n(Clear to Cracked Film)->Record MFFT End End Record MFFT->End

Diagram 2: Experimental workflow for MFFT determination.
Evaluation of Film Properties

Objective: To assess the impact of this compound on the drying time, gloss, and hardness of the paint film.

5.2.1. Sample Preparation

  • Prepare a paint formulation with the desired concentration of this compound.

  • Apply the paint to standardized test panels (e.g., glass or steel) using a film applicator to ensure uniform thickness.

  • Allow the panels to dry and cure under controlled conditions (e.g., 23°C and 50% relative humidity).

5.2.2. Drying Time (ASTM D1640)

  • Periodically touch the wet film lightly with a clean, dry finger. The "set-to-touch" time is when no paint adheres to the finger.

  • To determine "dry-hard" time, press the thumb firmly on the film. The film is considered dry-hard when no impression is left.[6]

5.2.3. Gloss (ASTM D523)

  • After the film is fully cured (e.g., 7 days), use a gloss meter to measure the specular gloss at a specified angle (e.g., 60° for semi-gloss paints).[7]

  • Take multiple readings at different locations on the panel and calculate the average.

5.2.4. Pencil Hardness (ASTM D3363)

  • After the film is fully cured, use a set of calibrated pencils of increasing hardness (e.g., 6B to 6H) to determine the film's resistance to scratching.[8][9][10]

  • The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.[8][9]

Hydrolytic Stability

As an ester-based compound, the hydrolytic stability of this compound is a critical consideration, especially in alkaline paint formulations (high pH).[1] Hydrolysis can lead to a loss of coalescing efficiency and potentially affect the long-term stability of the paint. It is recommended to evaluate the long-term stability of paint formulations containing this coalescing agent, particularly through accelerated aging tests at elevated temperatures (e.g., 50°C) and monitoring changes in viscosity and pH over time.[11]

Considerations for Drug Development Professionals

Conclusion

This compound is an effective coalescing agent that can significantly improve the film-forming properties of water-based paints and lacquers. Its ability to reduce the MFFT allows for the formulation of high-performance coatings that can be applied at lower temperatures. Proper evaluation of its impact on drying time, gloss, hardness, and hydrolytic stability is essential for optimizing paint formulations. As with any chemical, a thorough understanding of its physicochemical properties and potential toxicological profile is necessary for its safe and effective use.

References

Application Notes and Protocols for the Quantification of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-(2-methoxyethoxy)acetate is an organic compound classified as both an ester and a glycol ether. Its unique properties make it a subject of interest in various chemical and industrial applications. Accurate quantification of this analyte is crucial for process monitoring, quality control, and safety assessments. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound in different matrices, primarily focusing on gas chromatography-based techniques. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Analytical Methods Overview

The primary analytical technique for the quantification of this compound and its related compounds is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Selective Detector (MSD). While direct analysis of the ester is possible, in biological matrices, the focus is often on its metabolite, (2-methoxyethoxy)acetic acid (MEAA), which requires derivatization prior to GC analysis.

Gas Chromatography (GC)

GC is a robust and sensitive technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice of detector (FID or MS) depends on the required sensitivity and selectivity.

  • GC-FID: Provides good sensitivity for most organic compounds and is a cost-effective option for routine analysis where high specificity is not required.

  • GC-MS: Offers higher selectivity and sensitivity, enabling confident identification and quantification, especially in complex matrices. It is the preferred method for trace-level analysis and in biological samples.

Experimental Protocols

Protocol 1: Analysis of this compound in Air Samples (Adapted from OSHA Method 53)

This protocol is adapted from the OSHA method for analyzing related glycol ether acetates in air and is suitable for monitoring workplace exposure.[1][2]

1. Sample Collection:

  • Draw a known volume of air (e.g., 10 L at 0.1 L/min) through a solid sorbent tube containing coconut shell charcoal.[1][2][3] The tube typically consists of a 100 mg front section and a 50 mg back section.[1]

2. Sample Preparation (Desorption):

  • Carefully break the ends of the charcoal tube and transfer each charcoal section to a separate vial.

  • Add 1.0 mL of desorption solvent (95/5 v/v methylene chloride/methanol) to each vial.[1][2]

  • Cap the vials and shake or vortex them periodically for 30 minutes to ensure complete desorption of the analyte.[1]

3. GC-FID Analysis:

  • GC Column: 6-ft x 2-mm i.d. glass column packed with 0.2% Carbowax 1500 on GP 80/100 Carbopack C or a similar polar capillary column.[2]

  • Injector Temperature: 200 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Temperature Program: Isothermal at 100 °C or a suitable temperature ramp depending on the separation requirements.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Quantification: Use an external standard calibration curve prepared by diluting a stock solution of this compound in the desorption solvent.

Workflow for Air Sample Analysis

cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Air Air Sample CharcoalTube Charcoal Sorbent Tube Air->CharcoalTube Draw Air (10L @ 0.1 L/min) Transfer Transfer Charcoal to Vial CharcoalTube->Transfer Desorption Add Desorption Solvent (95/5 CH2Cl2/MeOH) Transfer->Desorption Vortex Vortex for 30 min Desorption->Vortex GC_FID GC-FID Analysis Vortex->GC_FID Inject 1 µL Quant Quantification vs. External Standards GC_FID->Quant

Caption: Workflow for GC-FID analysis of this compound in air.

Protocol 2: Analysis of (2-methoxyethoxy)acetic acid (MEAA) in Urine by GC-MS

This protocol is for the quantification of the metabolite MEAA in urine, which is a biomarker for exposure to this compound precursors. It involves liquid-liquid extraction (LLE) and derivatization.[4][5][6][7]

1. Sample Preparation (Extraction and Derivatization):

  • Pipette 1 mL of urine into a glass tube.

  • Spike with an internal standard (e.g., deuterated (2-butoxy)acetic acid).[4][5]

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 1 minute. Repeat the extraction four times.[8]

  • Combine the ethyl acetate layers and evaporate to approximately 1 mL under a stream of nitrogen.[8]

  • Derivatization (Esterification): Add an esterifying agent (e.g., ethanol with an acid catalyst) to convert the acidic analyte (MEAA) to its ethyl ester. This makes the analyte more volatile for GC analysis.[4][5]

  • Alternatively, Derivatization (Silylation): Use a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative.[6][9]

  • Extract the derivatized analyte with methylene chloride or a suitable organic solvent.[4][5]

  • Concentrate the final extract to a known volume (e.g., 1 mL) for GC-MS analysis.[5]

2. GC-MS Analysis:

  • GC Column: 50 m x 0.20 mm i.d. HP-1 capillary column (or equivalent polydimethylsiloxane column).[4][5]

  • Injector Temperature: 250 °C (splitless injection).

  • MSD Interface Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, ramped to 230 °C.[4][5]

  • Carrier Gas: Helium.

  • MSD Parameters: Electron impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

    • Monitor ion m/z 59 for the ethyl ester of MEAA.[4][5][8]

    • Monitor ion m/z 66 for the deuterated internal standard derivative.[4][5][8]

  • Quantification: Use an internal standard calibration curve.

Workflow for Urine Sample Analysis

cluster_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine Urine Sample (1 mL) IS Add Internal Standard Urine->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Evap1 Evaporate Extract LLE->Evap1 Deriv Esterification or Silylation Evap1->Deriv Ext2 Extract Derivative Deriv->Ext2 Evap2 Concentrate Final Sample Ext2->Evap2 GC_MS GC-MS Analysis (SIM Mode) Evap2->GC_MS Inject Quant Quantification vs. Internal Standard GC_MS->Quant

Caption: Workflow for GC-MS analysis of MEAA (metabolite) in urine.

Quantitative Data Summary

The following tables summarize the quantitative performance data gathered from various studies on the analysis of this compound and its metabolite, MEAA.

Table 1: Performance of GC-FID Method for Glycol Ether Acetates in Air (OSHA Method 53)

Parameter2-Methoxyethyl acetate (2MEA)
Matrix Air
Detection Limit 0.40 ng per injection[1]
Reliable Quantitation Limit 0.01 ppm (0.05 mg/m³)[2]
Desorption Efficiency 72.3% - 81.9% (concentration dependent)[1]
Standard Error of Estimates 5.2%[1][2]

Table 2: Performance of GC-MS Method for MEAA in Urine

ParameterValueReference
Matrix Urine[4][5][7]
Limit of Detection (LOD) ~0.1 µg/mL[4][5]
0.02 to 0.08 µg/mL[7]
Recovery (Esterification) 95 - 105%[9]
Recovery (Silylation) 94 - 99%[9]
Precision (%RSD - Esterification) up to 14.3%[9]
Precision (%RSD - Silylation) up to 7.3%[9]

High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique, products such as "2-Methoxyethyl acetate for HPLC" are commercially available, indicating its suitability for HPLC analysis.[10][11] An HPLC method would likely involve a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water, and detection using a UV detector at a low wavelength (e.g., < 220 nm) or a refractive index (RI) detector, as the compound lacks a strong chromophore. However, specific validated HPLC methods for quantification were not prominently available in the reviewed literature, suggesting GC remains the method of choice for its superior volatility and sensitivity.

Conclusion

The quantification of this compound and its metabolites is well-established using gas chromatography coupled with either FID or MS detectors. The provided protocols, adapted from regulatory and research methods, offer robust and reliable approaches for analysis in both air and biological matrices. For trace-level analysis and enhanced specificity, GC-MS is the recommended technique. While HPLC is a potential alternative, method development and validation would be required. The choice of method will ultimately depend on the specific application, matrix, required sensitivity, and available instrumentation.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl 2-(2-methoxyethoxy)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the qualitative and quantitative analysis of Methyl 2-(2-methoxyethoxy)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is an organic compound that may be of interest in various industrial and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds such as this.[1] This document outlines the recommended instrumentation, reagents, sample preparation, and analytical parameters for the successful analysis of this compound.

Compound Information

Compound Name This compound
CAS Number 17640-28-7
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol [2]
Structure Chemical structure of this compound

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for the identification of this compound.

Parameter Value Source
Major Mass Fragments (m/z) 45, 58, 59PubChem CID 28661[2]
Total Peaks in Mass Spectrum 39PubChem CID 28661[2]

Note: Retention time is highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The protocol below provides a starting point for method development.

Experimental Protocols

This section details the recommended methodology for the GC-MS analysis of this compound.

Reagents and Materials
  • Solvents: High-purity, GC-MS grade solvents such as dichloromethane, hexane, or ethyl acetate are recommended.[1][3] Avoid using water or non-volatile solvents.[1]

  • Sample Vials: Use 1.5 mL glass autosampler vials, with or without inserts.[3]

  • Reference Standard: A certified reference standard of this compound should be used for instrument calibration and identification confirmation.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Dissolution: Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate). A typical concentration for GC-MS analysis is approximately 10 µg/mL.[3]

  • Purification (if necessary): For complex matrices, a cleanup step may be required. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to remove interfering compounds.[1][4]

    • Liquid-Liquid Extraction (LLE): Mix the sample with two immiscible solvents. The analyte will partition into the organic layer, which is then collected for analysis.[1]

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by centrifuging or filtering the solution before transferring it to a GC vial.[1][3] This prevents blockage of the syringe and contamination of the GC inlet and column.[3]

  • Concentration (if necessary): If the analyte concentration is low, the sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen gas (blowdown).[5]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point. Optimization may be necessary based on the specific instrument and analytical goals. The parameters are adapted from methods used for the analysis of the related compound, (2-methoxyethoxy)acetic acid.[6][7]

Parameter Recommended Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent Mass Selective Detector
GC Column HP-1 (polydimethylsiloxane), 50 m x 0.20 mm ID, 0.33 µm film thickness (or equivalent)[6][7]
Injector Temperature 250 °C
Injection Volume 1 µL (splitless injection is recommended for trace analysis)[3]
Carrier Gas Helium
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.[6][7]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-350

Data Analysis

  • Qualitative Analysis: The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or a laboratory-run standard. The retention time should also match that of the reference standard under the same chromatographic conditions.

  • Quantitative Analysis: For quantitative analysis, a calibration curve should be prepared using a series of known concentrations of the reference standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection Dissolution 2. Dissolution in Volatile Solvent SampleCollection->Dissolution Purification 3. Purification (LLE/SPE) (if necessary) Dissolution->Purification Filtration 4. Filtration/Centrifugation Purification->Filtration VialTransfer 5. Transfer to GC Vial Filtration->VialTransfer Injection 6. Injection into GC-MS VialTransfer->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Qualitative 9. Qualitative Analysis (Spectral Matching & Retention Time) Detection->Qualitative Quantitative 10. Quantitative Analysis (Calibration Curve) Detection->Quantitative Reporting 11. Reporting Qualitative->Reporting Quantitative->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes & Protocols: Methyl 2-(2-methoxyethoxy)acetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 2-(2-methoxyethoxy)acetate as a versatile building block in the synthesis of key pharmaceutical intermediates. Due to its bifunctional nature, possessing both ester and ether moieties, this compound offers unique reactivity and solubility properties, making it a valuable reagent in the construction of complex molecular architectures.

A Chinese patent (CN102690199A) highlights the use of the closely related methyl methoxyacetate in the synthesis of Vitamin B6 and sulfa-5-pyrimidine, underscoring the relevance of this class of compounds in pharmaceutical manufacturing.

I. Synthesis of a Vitamin B6 Intermediate: Substituted Pyridone

The pyridine ring is a fundamental core in many pharmaceuticals, including Vitamin B6 (Pyridoxine). The Guareschi-Thorpe and Hantzsch syntheses are classic methods to construct this heterocyclic system. The following protocol details a modified Guareschi-Thorpe synthesis of a highly functionalized pyridone, a key intermediate for Vitamin B6 synthesis. While this example uses ethyl acetoacetate, the methodology is applicable to other β-ketoesters, and a compound like this compound could be envisioned as a precursor to a reactant in similar synthetic strategies.

Reaction Scheme: Guareschi-Thorpe Pyridine Synthesis

G_Reaction R1 Ethyl Acetoacetate I1 Knoevenagel & Michael Adducts (in situ) R1->I1 EtOH/H2O, 80°C R2 Cyanoacetamide R2->I1 EtOH/H2O, 80°C R3 Ammonium Carbonate (Ammonia Source) R3->I1 EtOH/H2O, 80°C P1 Ethyl 2-hydroxy-6-methyl-4-(aminocarbonyl)nicotinate (Substituted Pyridone) I1->P1 Cyclization

Caption: Guareschi-Thorpe synthesis of a substituted pyridone.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-6-methyl-4-(aminocarbonyl)nicotinate

This protocol is adapted from a generalized procedure for the Guareschi-Thorpe synthesis of pyridines.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ammonium carbonate (19.2 g, 0.2 mol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL).

  • Reaction: Heat the mixture to 80°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure substituted pyridone.

Quantitative Data Summary

ParameterValueReference
Reactants Ethyl Acetoacetate, Cyanoacetamide, Ammonium Carbonate[1]
Solvent Ethanol/Water (1:1)[1]
Temperature 80°C[1]
Reaction Time 4-6 hours[1]
Typical Yield 85-95%[1]
Purity (after recrystallization) >98%General laboratory practice
II. Synthesis of a Sulfonamide Intermediate: 2-Aminopyrimidine

Sulfonamide drugs were the first class of effective antibacterial agents and continue to be important in medicine. The synthesis of many sulfonamides, such as sulfadiazine, relies on the key intermediate 2-aminopyrimidine. This intermediate is typically synthesized by the condensation of a β-dicarbonyl compound with guanidine. The following protocol describes a general method for this synthesis. An appropriately substituted acetate, potentially derived from this compound, could serve as a precursor to the required β-dicarbonyl compound.

Reaction Scheme: Synthesis of 2-Amino-4,6-dimethylpyrimidine

G_Reaction_2 R1 Acetylacetone P1 2-Amino-4,6-dimethylpyrimidine R1->P1 Ethanol, Reflux R2 Guanidine Hydrochloride R2->P1 Ethanol, Reflux B1 Sodium Ethoxide B1->P1 Ethanol, Reflux

Caption: Synthesis of 2-Amino-4,6-dimethylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is a standard laboratory procedure for the synthesis of 2-aminopyrimidines.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (11.5 g, 0.5 mol) in absolute ethanol (250 mL).

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (47.8 g, 0.5 mol). Stir the mixture for 30 minutes. Then, add acetylacetone (50.0 g, 0.5 mol) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude 2-amino-4,6-dimethylpyrimidine can be purified by recrystallization from ethanol.

Quantitative Data Summary

ParameterValueReference
Reactants Acetylacetone, Guanidine Hydrochloride, Sodium EthoxideGeneral organic chemistry principles
Solvent Absolute EthanolGeneral organic chemistry principles
Temperature Reflux (~78°C)General organic chemistry principles
Reaction Time 4 hoursGeneral organic chemistry principles
Typical Yield 70-80%General organic chemistry principles
Purity (after recrystallization) >99%General laboratory practice

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the general workflow from a starting material like this compound to a final pharmaceutical intermediate.

G_Workflow A This compound (or similar acetate ester) B Chemical Transformation (e.g., Claisen Condensation, Transesterification) A->B C Key Reactant (e.g., β-Ketoester, β-Dicarbonyl) B->C D Cyclization Reaction (e.g., Guareschi-Thorpe, Pyrimidine Synthesis) C->D E Pharmaceutical Intermediate (e.g., Substituted Pyridone, Aminopyrimidine) D->E

Caption: General workflow for synthesizing pharmaceutical intermediates.

Conclusion

This compound represents a class of valuable reagents for the synthesis of pharmaceutical intermediates. Its inherent functionality allows for its potential incorporation into various synthetic pathways leading to complex heterocyclic structures that form the backbone of numerous drugs. The provided protocols for the synthesis of a Vitamin B6 precursor and a key sulfonamide intermediate serve as practical examples of the types of transformations where this and similar molecules can be applied. Further research into the specific applications of this compound is warranted to fully explore its potential in streamlining the synthesis of next-generation pharmaceuticals.

References

Application Note: Methyl 2-(2-methoxyethoxy)acetate as a Reaction Medium for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methoxyethoxy)acetate is a non-traditional solvent with potential applications in polymer synthesis. Its unique structure, incorporating both ether and ester functionalities, suggests it may offer advantages in solubilizing a range of monomers and polymers, influencing reaction kinetics, and facilitating downstream processing.[1][2] This document provides an overview of its potential use as a reaction medium and a representative protocol for controlled radical polymerization, based on methodologies for structurally similar solvents.

Disclaimer: Currently, there is limited published research specifically detailing the use of this compound as a primary solvent for polymer synthesis. The following protocols and data are based on established procedures for similar glycol ether acetate solvents, such as Propylene Glycol Methyl Ether Acetate (PGMEA), and are intended to serve as a starting point for investigation.

Potential Advantages of this compound in Polymer Synthesis

The chemical structure of this compound suggests several beneficial properties as a polymerization solvent:

  • Solvency: The presence of both polar (ester and ether) and non-polar (alkyl) groups allows for the dissolution of a wide range of monomers, initiators, and the resulting polymers.[1][2]

  • High Boiling Point: A higher boiling point allows for a broader range of reaction temperatures, which can be crucial for controlling polymerization rates and achieving desired polymer properties.

  • Chain Transfer Characteristics: The reactivity of the solvent can influence chain transfer reactions, potentially impacting the molecular weight and polydispersity of the synthesized polymers. The specific chain transfer constant for this solvent would need to be determined experimentally.

Representative Physical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are essential for designing polymerization experiments and for subsequent polymer purification processes.

PropertyValue
Chemical Formula C₆H₁₂O₄
Molecular Weight 148.16 g/mol
Boiling Point 182 °C (approx.)
Density 1.05 g/cm³ (approx.)
Solubility Soluble in many organic solvents

Experimental Protocol: Representative RAFT Polymerization

This protocol describes a general procedure for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4] This example is adapted from a procedure using PGMEA and can be used as a starting point for polymerizations in this compound.[3]

Materials:

  • Monomer (e.g., n-butyl acrylate)

  • RAFT agent (e.g., S,S-dibenzyl trithiocarbonate)

  • Initiator (e.g., V-601 or AIBN)

  • This compound (reaction solvent)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Oil bath or other suitable heating apparatus

Procedure:

  • Initiator Stock Solution: Prepare a 1 wt% solution of the initiator (e.g., V-601) in this compound.

  • Reaction Mixture Preparation: In a Schlenk flask, combine the RAFT agent, monomer, and the required volume of this compound. Add the initiator stock solution to the flask.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen) for 30 minutes at room temperature.[3] Alternatively, for more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 75°C) under a nitrogen atmosphere and begin stirring.[3]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (to determine molecular weight and polydispersity).

  • Termination and Isolation: Once the desired monomer conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer can then be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.

Representative RAFT Polymerization Data (Using PGMEA as Solvent)

The following table presents representative data from a RAFT polymerization of n-butyl acrylate conducted in PGMEA, a solvent with a similar chemical structure to this compound. This data is provided to illustrate the expected outcomes of a controlled polymerization process.[3]

MonomerRAFT AgentInitiatorSolventReaction Time (hr)Mₙ ( g/mol )Mₙ/Mₙ
n-Butyl AcrylateS,S-dibenzyl trithiocarbonateV-601PGMEA213,9001.20

Mₙ: Number-average molecular weight; Mₙ/Mₙ: Polydispersity Index

Experimental Workflow Diagram

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation prep_initiator Prepare Initiator Stock Solution prep_reaction Prepare Reaction Mixture (Monomer, RAFT Agent, Solvent) prep_initiator->prep_reaction degas Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) prep_reaction->degas polymerize Polymerize at Controlled Temperature degas->polymerize monitor Monitor Reaction (NMR, GPC/SEC) polymerize->monitor Aliquot Sampling isolate Isolate Polymer (Precipitation) polymerize->isolate Termination dry Dry Polymer isolate->dry

Caption: Workflow for a typical RAFT polymerization experiment.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound in the context of polymer synthesis. The primary logical relationship is its function as a solvent, influencing the solubility of reactants and the physical environment of the polymerization.

Conclusion

This compound presents itself as a potentially valuable, yet underexplored, solvent for polymer synthesis. Its favorable physical properties suggest it could be a suitable medium for various polymerization techniques, including controlled radical polymerizations like RAFT. The provided representative protocol offers a solid foundation for researchers to begin investigating the utility of this solvent. Further research is necessary to determine its specific effects on polymerization kinetics, chain transfer phenomena, and the properties of the resulting polymers. Experimental validation is crucial to establish its role and potential advantages in the synthesis of advanced polymeric materials for research, and drug development applications.

References

Protocols for using "Methyl 2-(2-methoxyethoxy)acetate" in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and safety information for the laboratory use of Methyl 2-(2-methoxyethoxy)acetate (CAS No. 17640-28-7). This document outlines its chemical and physical properties, safe handling procedures, and a general protocol for its synthesis via esterification for research and development purposes.

Chemical and Physical Properties

This compound is an ester and a glycol ether, a structural combination that lends it to a variety of applications in organic synthesis, including as a solvent and a chemical intermediate.[1] Its properties make it soluble in many polar organic solvents.[1]

PropertyValueSource
CAS Number 17640-28-7Benchchem[1]
Molecular Formula C₆H₁₂O₄Benchchem[1]
Molecular Weight 148.16 g/mol Benchchem[1]
Boiling Point 185.4 ± 15.0 °C(Predicted)
Density 1.030 ± 0.06 g/cm³(Predicted)

Safety Protocols and Handling

While a specific Safety Data Sheet (SDS) for this compound was not located, the following general safety protocols for handling esters and ethers in a laboratory setting are mandated.

2.1 Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Skin and Body Protection: A lab coat is mandatory. Ensure full-length pants and closed-toe shoes are worn.

2.2 Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material.

2.3 Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and strong acids or bases.

2.4 Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Experimental Protocols

This compound is a valuable intermediate and building block for more complex molecules due to its bifunctional nature.[1] It can undergo reactions such as oxidation to form the corresponding carboxylic acid and reduction to yield 2-(2-methoxyethoxy)ethanol.[1] The ester group is also susceptible to nucleophilic substitution.[1]

A common application of this compound is its synthesis, which serves as a fundamental example of esterification.

3.1 General Protocol for Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from its carboxylic acid precursor, 2-(2-methoxyethoxy)acetic acid, and methanol, using an acid catalyst.

Materials:

  • 2-(2-methoxyethoxy)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-(2-methoxyethoxy)acetic acid and an excess of anhydrous methanol. A 3 to 5-fold molar excess of methanol is typically used to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the two-step synthesis process, starting from the oxidation of the corresponding alcohol to the carboxylic acid, followed by the esterification to the final product.

G Synthesis Workflow: this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2-(2-methoxyethoxy)ethanol B 2-(2-methoxyethoxy)acetic acid A->B Oxidizing Agent (e.g., KMnO₄) D This compound B->D Acid Catalyst (e.g., H₂SO₄) C Methanol C->D

Caption: Synthesis Workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the purification of Methyl 2-(2-methoxyethoxy)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. The most prevalent impurities are typically:

  • 2-(2-methoxyethoxy)ethanol: The starting alcohol used in the esterification reaction.

  • 2-(2-methoxyethoxy)acetic acid: Formed by the hydrolysis of the ester product, especially during aqueous workup.[1][2][3]

  • Methanol: The alcohol used for esterification.

  • Water: Introduced during the reaction or workup.

  • Acid/Base catalyst: Residual catalyst used in the esterification reaction.

  • Transesterification byproducts: If other alcohols are present in the reaction mixture.

Q2: My final product is wet. How can I efficiently remove water?

A2: Residual water can be challenging to remove due to the formation of azeotropes with organic solvents.[4][5][6] For small amounts of water, drying the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before final solvent removal is effective. For larger quantities or to break azeotropes, azeotropic distillation with a solvent like toluene can be employed.

Q3: I am observing a broad boiling point range during distillation. What could be the cause?

A3: A broad boiling point range during distillation typically indicates the presence of impurities. Low-boiling impurities like residual methanol or solvents will cause the initial boiling point to be lower, while high-boiling impurities such as 2-(2-methoxyethoxy)ethanol or 2-(2-methoxyethoxy)acetic acid will elevate the boiling point as the distillation progresses. Inefficient fractional distillation due to an inadequate column length or packing can also lead to poor separation and a broad boiling range.

Q4: Can this compound decompose during purification?

A4: While relatively stable, prolonged heating at high temperatures during distillation can potentially lead to decomposition. It is advisable to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect and quantify impurities based on their characteristic signals.[12][13][14][15]

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group and the absence of hydroxyl (from alcohol or acid) or other unexpected functional groups.[8][11]

Troubleshooting Guides

Distillation

Problem: Poor separation of this compound from impurities.

Possible Cause Suggested Solution
Close Boiling Points of Impurities Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Distill under reduced pressure to increase the boiling point differences between components.
Azeotrope Formation Consider azeotropic distillation with an appropriate entrainer (e.g., toluene to remove water). Alternatively, use an alternative purification method like column chromatography.[4][5][6]
Bumping or Uneven Boiling Ensure smooth boiling by using a magnetic stir bar or boiling chips. For viscous residues, a rotary evaporator can provide better control.[16]
Product Decomposition Distill under reduced pressure to lower the boiling point. Ensure the heating mantle temperature is not excessively high.

Data Presentation: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C6H12O4148.16~180-190 (estimated)
2-(2-methoxyethoxy)ethanolC5H12O3120.15194[17][18][19][20]
2-(2-methoxyethoxy)acetic acidC5H10O4134.13245-250[21]
MethanolCH4O32.0464.7
WaterH2O18.02100
Column Chromatography

Problem: Ineffective separation of this compound on a silica gel column.

Possible Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.[22][23][24] Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives a retention factor (Rf) of ~0.3 for the product.
Co-elution of Impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity to improve separation.
Product Streaking or Tailing on TLC/Column This can be caused by overloading the column or the presence of acidic impurities. Load a smaller amount of the crude product. If acidic impurities are suspected, adding a small amount of a neutralizer like triethylamine (1-2%) to the eluent can improve peak shape.[24]
Product is not Eluting The solvent system may be too non-polar. Gradually increase the polarity of the eluent. In extreme cases, a more polar solvent like methanol can be added to the eluent in small percentages, but be aware that high concentrations of methanol can dissolve silica gel.[22]

Experimental Protocols

General Aqueous Workup Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was conducted in a water-miscible solvent, remove the solvent under reduced pressure.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.

  • If an acid catalyst was used, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution (CO2).

  • If a base catalyst was used, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • If distilling under reduced pressure, connect the apparatus to a vacuum pump with a cold trap.

  • Gradually heat the distillation flask while stirring.

  • Collect the fractions that distill at different temperature ranges. The first fraction will likely contain low-boiling solvents and impurities.

  • Collect the main fraction corresponding to the boiling point of pure this compound.

  • Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.

Purification by Column Chromatography
  • Select the Solvent System: Based on TLC analysis of the crude product, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the product from impurities (product Rf ≈ 0.3).

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Analyze Fractions: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction Esterification Reaction quench Quench Reaction reaction->quench Cool extract Liquid-Liquid Extraction quench->extract Add Organic Solvent & Water dry Dry Organic Layer extract->dry Separate Layers concentrate Concentrate dry->concentrate Filter distillation Fractional Distillation concentrate->distillation Crude Product chromatography Column Chromatography concentrate->chromatography Crude Product analysis Purity Analysis (GC-MS, NMR) distillation->analysis Purified Product chromatography->analysis Purified Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue Identified method Which purification method? start->method dist_issue Distillation Problem method->dist_issue Distillation chrom_issue Chromatography Problem method->chrom_issue Chromatography poor_sep_dist Poor Separation? dist_issue->poor_sep_dist broad_bp Broad Boiling Point? dist_issue->broad_bp poor_sep_chrom Poor Separation? chrom_issue->poor_sep_chrom streaking Streaking/Tailing? chrom_issue->streaking sol_dist1 Increase Column Efficiency poor_sep_dist->sol_dist1 Yes sol_dist2 Check for Azeotropes broad_bp->sol_dist2 Yes sol_chrom1 Optimize Solvent System (TLC) poor_sep_chrom->sol_chrom1 Yes sol_chrom2 Use Gradient Elution poor_sep_chrom->sol_chrom2 If co-eluting sol_chrom3 Reduce Sample Load / Add Triethylamine streaking->sol_chrom3 Yes

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Removing Water from Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for removing water from "Methyl 2-(2-methoxyethoxy)acetate".

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove water from this compound?

Water can act as an unwanted reactant in many chemical syntheses, leading to side reactions, reduced yields, and catalyst deactivation. For instance, in reactions sensitive to moisture, such as Grignard reactions or certain polymerizations, the presence of water can be detrimental. Since esterification is a reversible reaction, the presence of water can also drive the equilibrium back towards the starting materials, hydrolyzing the ester.[1][2] Therefore, ensuring the solvent is anhydrous is often a critical step for reaction success.

Q2: What are the common methods for drying this compound?

The most common methods for removing water from organic solvents like this compound include:

  • Use of Drying Agents: Anhydrous inorganic salts are added to the solvent to bind with water.[3][4]

  • Molecular Sieves: These are porous materials that selectively adsorb water molecules.[5]

  • Distillation: This technique can be used to separate water from the solvent, sometimes as an azeotrope.[6][7][8]

Q3: Which drying agents are suitable for an ester like this compound?

For esters, it is crucial to use neutral drying agents to avoid catalyzing hydrolysis. Suitable drying agents include:

  • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient neutral drying agent.[3][4][9]

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent with high capacity, but it is slower and less efficient than magnesium sulfate.[3][4]

  • Molecular Sieves (3Å or 4Å): Highly efficient for achieving very low water content.[5]

Acidic drying agents (like phosphorus pentoxide) and basic drying agents (like calcium oxide) should generally be avoided as they can react with the ester.[9]

Q4: How do I choose the best drying method?

The choice of method depends on the required level of dryness, the volume of solvent, and the available equipment.

  • For bulk drying where trace amounts of water are acceptable, anhydrous sulfates are a good choice.

  • For achieving very low water content (in the ppm range), activated molecular sieves are highly effective.[10]

  • Distillation can be effective but may require careful consideration of azeotrope formation.

Q5: How can I determine the water content in my solvent?

The most accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration . This is a standard analytical technique that provides quantitative results.

Troubleshooting Guides

Problem: My drying agent is not effectively removing water.

  • Possible Cause 1: Insufficient amount of drying agent.

    • Solution: Add more of the drying agent in small portions until it no longer clumps together, indicating that all the water has been absorbed.

  • Possible Cause 2: The drying agent is exhausted.

    • Solution: Use a fresh batch of the drying agent. Ensure the stock container is always tightly sealed to prevent moisture absorption from the atmosphere.

  • Possible Cause 3: The chosen drying agent has a low efficiency.

    • Solution: Switch to a more efficient drying agent. For example, if you are using sodium sulfate, consider using magnesium sulfate or molecular sieves for a lower final water content.[3][4]

Problem: The solvent is still wet after distillation.

  • Possible Cause 1: Formation of an azeotrope.

    • Solution: Many organic solvents form azeotropes with water, which means they cannot be completely separated by simple distillation.[3] In such cases, pre-drying with a suitable drying agent before distillation is recommended.

  • Possible Cause 2: Inefficient distillation setup.

    • Solution: Ensure your distillation apparatus is properly set up. Use an efficient condenser and ensure a steady boiling rate. For fractional distillation, a column with a high number of theoretical plates will provide better separation.

Problem: My product appears to be degrading during the drying process.

  • Possible Cause 1: Reaction with the drying agent.

    • Solution: Ensure you are using a neutral drying agent. Acidic or basic drying agents can cause hydrolysis of the ester. Switch to anhydrous magnesium sulfate, sodium sulfate, or molecular sieves.[4][9]

  • Possible Cause 2: Thermal degradation during distillation.

    • Solution: If this compound is sensitive to high temperatures, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the solvent and minimize thermal degradation.

Data Presentation

Table 1: Properties of Common Drying Agents Suitable for Esters

Drying AgentCapacitySpeedEfficiency (Final H₂O)Compatibility with Esters
Magnesium Sulfate (MgSO₄)HighFastMediumExcellent (Neutral)[3][4][9]
Sodium Sulfate (Na₂SO₄)Very HighSlowLowExcellent (Neutral)[3][4]
Calcium Sulfate (CaSO₄)LowFastHighGood (Neutral)[4]
Molecular Sieves (3Å/4Å)ModerateModerateVery HighExcellent (Neutral)[5]
Potassium Carbonate (K₂CO₃)ModerateModerateModerateGood (Mildly Basic)[4][9]

Table 2: Comparison of Drying Methods

MethodFinal Water ContentTime RequiredScaleConsiderations
Anhydrous Sulfates100-1000 ppm15-60 minutesLab ScaleEasy to use, requires filtration.[7]
Molecular Sieves<10 ppmSeveral hoursLab to Pilot ScaleRequires activation, very effective.[5][10]
DistillationVariableSeveral hoursLab to Industrial ScaleCan be effective, risk of azeotropes.[6]

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate

  • Initial Step: Place the "this compound" in a dry flask.

  • Addition of Drying Agent: Add anhydrous magnesium sulfate in small portions while swirling the flask. A common starting point is 1-2 g per 100 mL of solvent.

  • Observation: Continue adding the drying agent until some of it remains free-flowing and does not clump at the bottom of the flask.

  • Stirring: Stopper the flask and let it stand for at least 15-30 minutes with occasional swirling. For very wet solvents, a longer contact time may be necessary.

  • Separation: Separate the dried solvent from the drying agent by decantation or filtration.

Protocol 2: Drying with Molecular Sieves

  • Activation of Sieves: Activate the 3Å or 4Å molecular sieves by heating them in a laboratory oven at 175-260°C for several hours, then allowing them to cool in a desiccator.[5]

  • Addition to Solvent: Add the activated molecular sieves to the "this compound" (approximately 5-10% by volume).[6]

  • Contact Time: Stopper the flask and allow it to stand for several hours, or overnight for best results.

  • Separation: Carefully decant or filter the solvent to remove the molecular sieves.

Protocol 3: Distillation for Water Removal

  • Pre-drying (Recommended): It is advisable to first pre-dry the solvent with a suitable drying agent like anhydrous sodium sulfate to remove the bulk of the water.

  • Apparatus Setup: Set up a standard distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

  • Distillation: Heat the solvent to its boiling point and collect the distillate. Discard the initial fraction (the first 5-10% of the volume), as this may contain a higher concentration of water if an azeotrope is formed.[6]

  • Storage: Collect the main fraction in a dry receiving flask and store it over activated molecular sieves to maintain dryness.

Visualizations

DryingMethodSelection start Start: Wet This compound decision_dryness Required Dryness Level? start->decision_dryness method_sulfates Use Anhydrous Sulfates (e.g., MgSO₄) decision_dryness->method_sulfates Moderate method_sieves Use Activated Molecular Sieves decision_dryness->method_sieves Very High method_distillation Consider Distillation (with pre-drying) decision_dryness->method_distillation Bulk / Purity end_moderate Moderately Dry Solvent method_sulfates->end_moderate end_very_dry Very Dry (<10 ppm) Solvent method_sieves->end_very_dry end_bulk Bulk Dried Solvent method_distillation->end_bulk

Caption: Workflow for selecting a suitable drying method.

ExperimentalWorkflow start Start: Solvent with Solid Drying Agent stir_wait Stir or Let Stand for Sufficient Contact Time start->stir_wait separate Separate Solvent from Drying Agent (Filtration/Decantation) stir_wait->separate decision_kf Verify Water Content? (Karl Fischer Titration) separate->decision_kf end_dry Dried Solvent Ready for Use decision_kf->end_dry Yes, Dry Enough repeat_drying Repeat Drying Step or Choose More Efficient Method decision_kf->repeat_drying No, Still Wet repeat_drying->start

Caption: Experimental workflow for drying and verification.

References

"Methyl 2-(2-methoxyethoxy)acetate" hydrolysis prevention and stability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 2-(2-methoxyethoxy)acetate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting assistance for issues related to the stability and hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound classified as both an ester and a glycol ether.[1] Its bifunctional nature, with both ester and ether groups, gives it unique properties as a solvent and a chemical intermediate.[1] It is used in the formulation of coatings and adhesives and as a building block in the synthesis of more complex molecules.[1] In a biological context, it can be explored as a prodrug, which releases active metabolites after hydrolysis.[1]

Q2: What is ester hydrolysis and why is this compound susceptible to it?

A2: Ester hydrolysis is a chemical reaction where an ester bond is broken by reacting with water. For this compound, this reaction yields 2-(2-methoxyethoxy)acetic acid and methanol. This process can be catalyzed by the presence of acids (H+) or bases (OH-).[2] Hydroxyl ion (OH-) catalysis is typically 100 to 1000 times more effective than hydrogen ion (H+) catalysis.[2] Like all esters, the carbonyl carbon in this compound is electron-poor, making it a target for nucleophilic attack by water.[3]

Q3: What are the primary factors that influence the stability of this compound?

A3: The stability of this ester is primarily influenced by three factors:

  • pH: The rate of hydrolysis is highly dependent on pH. The reaction is catalyzed by both acids and bases, meaning the rate is slowest in the neutral to slightly acidic range and increases significantly in highly acidic or alkaline conditions.[2][4]

  • Temperature: The rate of hydrolysis is temperature-dependent. Storing the compound at lower temperatures, such as in a refrigerator, can significantly minimize degradation.[5]

  • Presence of Water: Hydrolysis, by definition, requires water. Minimizing exposure to moisture is a key strategy for preventing degradation.[4][5]

Q4: How should I properly store this compound to ensure its long-term stability?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container to protect it from moisture and light.[3][4] For maximum shelf-life, especially for analytical standards or in formulations, refrigeration is recommended to slow the rate of hydrolysis.[5][6] Using a desiccated environment or including a desiccant like silica gel in the secondary packaging can also help by minimizing water vapor.[3]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem 1: My analytical results show a lower concentration of this compound than expected and a new peak corresponding to 2-(2-methoxyethoxy)acetic acid.

  • Possible Cause: Hydrolysis has occurred. This is the most common degradation pathway for this compound.

  • Troubleshooting Steps:

    • Check the pH of your solution: Was the compound dissolved in an unbuffered aqueous solution, or a solution with a pH that is too high or too low? Esters are most stable at a slightly acidic or neutral pH.

    • Review Storage Conditions: Was the solution stored at room temperature or exposed to heat? Elevated temperatures accelerate hydrolysis.[5]

    • Verify Solvent Purity: Ensure your solvents are free from acidic or basic contaminants. Also, ensure you are using dry solvents if the experiment is not intended to be aqueous.

    • Investigate for Contaminants: Metal ions can act as catalysts for hydrolysis. If your solution contains other components, consider if any could be introducing catalytic metals. Chelating agents like EDTA can sometimes be used to mitigate this.[4]

Problem 2: I observe rapid degradation of the compound even when using a buffered solution at a suitable pH.

  • Possible Cause: In addition to chemical hydrolysis, enzymatic degradation could be a factor if using biological matrices (e.g., plasma, cell culture media) that contain esterase enzymes.

  • Troubleshooting Steps:

    • Heat Inactivate Biological Matrix: If applicable, heat-inactivating the biological matrix before adding the compound can denature enzymes.

    • Use Enzyme Inhibitors: Incorporate a general esterase inhibitor into your experimental protocol to see if it prevents degradation.

    • Re-evaluate Temperature: Even at an optimal pH, higher temperatures will increase the hydrolysis rate. Ensure experiments are conducted at the lowest practical temperature.

Problem 3: The physical appearance of my solid/neat sample has changed, or it has developed a faint acidic/vinegar-like smell.

  • Possible Cause: The compound has been exposed to atmospheric moisture over time, leading to slow hydrolysis on the surface. The smell is likely from the carboxylic acid degradation product.[5]

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of your stock material using a suitable analytical method like GC-MS or HPLC.

    • Improve Storage: Store the main container in a desiccator. For frequent use, aliquot the material into smaller, tightly sealed vials to minimize repeated exposure of the entire stock to air and moisture.[4]

    • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert gas like argon or nitrogen can provide the best protection.

Logical Workflow for Troubleshooting Degradation

G start Degradation of Methyl 2-(2-methoxyethoxy)acetate Observed check_ph Is the solution pH controlled and optimal (approx. pH 4-6)? start->check_ph check_temp Was the solution stored at elevated temperatures? check_ph->check_temp Yes adjust_ph Action: Use a buffer to maintain pH in the 4-6 range. check_ph->adjust_ph No check_water Was the sample exposed to excess water/moisture? check_temp->check_water No lower_temp Action: Store solutions at 2-8°C. Minimize time at room temperature. check_temp->lower_temp Yes check_catalysts Are potential catalysts (e.g., metal ions, enzymes) present? check_water->check_catalysts No control_water Action: Use dry solvents, desiccants, or inert atmosphere. check_water->control_water Yes mitigate_catalysts Action: Use chelating agents (e.g., EDTA) or enzyme inhibitors. check_catalysts->mitigate_catalysts Yes end_node Problem Resolved: Compound Stabilized check_catalysts->end_node No adjust_ph->end_node lower_temp->end_node control_water->end_node mitigate_catalysts->end_node

Figure 1: A troubleshooting workflow for identifying and resolving the root cause of this compound degradation.

Quantitative Data & Experimental Protocols

Table 1: Representative pH-Rate Profile for Ester Hydrolysis

pH ValueRelative Rate of HydrolysisPredominant MechanismStability Outlook
< 3HighAcid-CatalyzedPoor
4 - 6MinimumNeutral HydrolysisOptimal
7LowNeutral / Base-CatalyzedGood
> 8Very HighBase-CatalyzedVery Poor

Note: This table illustrates a general trend. The exact pH of maximum stability and the magnitude of the rates are specific to the individual ester.

Protocol: Accelerated Stability Study of this compound in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound at different pH values under accelerated temperature conditions.

1. Objective: To assess the rate of hydrolysis of this compound at pH 4.0, 7.0, and 9.0 when stored at 40°C.

2. Materials:

  • This compound

  • Citrate buffer (pH 4.0), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or Mass Spectrometer (MS) detector

  • C18 HPLC column

  • Temperature-controlled incubator set to 40°C ± 2°C

  • pH meter

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 10 mg/mL in acetonitrile.

  • Preparation of Study Samples:

    • For each pH condition (4.0, 7.0, 9.0), pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve a final concentration of 100 µg/mL. Ensure the volume of acetonitrile from the stock solution is less than 5% of the total volume to avoid solvent effects.

    • Prepare three replicate samples for each pH condition.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each sample and analyze it via HPLC to determine the initial concentration. This is your T=0 time point.

  • Incubation: Place the sealed sample vials into the 40°C incubator.

  • Time Point Analysis:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 6 hours, 12 hours, 24 hours, 48 hours, 1 week). The frequency should be adjusted based on the observed rate of degradation.[7]

    • Immediately analyze the withdrawn aliquots by HPLC.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. The method must be able to separate the parent compound from its degradation products (2-(2-methoxyethoxy)acetic acid and methanol).

    • Quantify the peak area of this compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

  • Plot the natural logarithm of the concentration (ln[C]) versus time for each pH condition.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).

  • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

  • Compare the rate constants and half-lives across the different pH conditions to determine the pH of maximum stability.

Hydrolysis Prevention Strategies

G stability Enhanced Stability of This compound ph_control pH Control ph_control->stability temp_control Temperature Control temp_control->stability moisture_control Moisture Control moisture_control->stability formulation_strategy Formulation Strategy formulation_strategy->stability ph_action Maintain solutions in buffers at pH 4-6 ph_action->ph_control temp_action Store at low temperatures (e.g., 2-8°C) temp_action->temp_control moisture_action Use desiccants, inert gas, and tightly sealed containers moisture_action->moisture_control formulation_action Use non-aqueous solvents or lyophilize to a dry powder formulation_action->formulation_strategy

Figure 2: Key preventative strategies to mitigate hydrolysis and enhance the stability of this compound.

References

Technical Support Center: Synthesis of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-(2-methoxyethoxy)acetate. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues, with a focus on mitigating side reactions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Question: My Fischer esterification reaction has a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Fischer esterification of 2-(2-methoxyethoxy)acetic acid with methanol are typically due to the equilibrium nature of the reaction.[1] The reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[2][3]

Potential Solutions:

  • Use Excess Reactant: Employing a large excess of methanol, which can also serve as the solvent, will shift the equilibrium towards the formation of the methyl ester product.[1][2]

  • Remove Water: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus with a suitable solvent (like toluene or hexanes) that forms an azeotrope with water.

  • Acid Catalyst: Ensure an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin like Amberlyst 15) is used in a sufficient concentration.[4][5][6]

Fischer_Esterification_Equilibrium Reactants 2-(2-methoxyethoxy)acetic Acid + Methanol Products This compound + Water Reactants->Products H⁺ Catalyst Equilibrium Equilibrium Favors Reactants Products->Reactants H⁺ Catalyst (Reverse Reaction) Equilibrium->Products Drive reaction forward by: - Excess Methanol - Water Removal

Caption: Equilibrium dynamics of Fischer esterification.

Question: I am attempting the synthesis via Williamson ether synthesis and observing multiple products. What are the potential side reactions?

Answer: The Williamson ether synthesis for this target molecule would typically involve reacting an alkali metal salt of 2-methoxyethanol with a haloacetate, such as methyl chloroacetate. While this is an SN2 reaction, side reactions can occur.[7][8]

Common Side Reactions:

  • Elimination (E2): Although the haloacetate is a primary halide, a strong, sterically hindered base can promote elimination to form an alkene, though this is less common than with secondary or tertiary halides.[7][9]

  • Hydrolysis: If water is present in the reaction mixture, the base can catalyze the hydrolysis of the methyl ester group, leading to the formation of 2-(2-methoxyethoxy)acetic acid as a byproduct.

  • Self-Condensation: The alkoxide could potentially react with another molecule of the haloacetate if stoichiometry is not carefully controlled.

Williamson_Ether_Synthesis start 2-Methoxyethanol + Base alkoxide 2-Methoxyethoxide (Nucleophile) start->alkoxide sn2_path Desired SN2 Pathway alkoxide->sn2_path Attacks haloacetate Methyl Chloroacetate (Electrophile) haloacetate->sn2_path water Water Present? haloacetate->water product This compound sn2_path->product hydrolysis_path Side Reaction: Hydrolysis byproduct 2-(2-methoxyethoxy)acetic Acid hydrolysis_path->byproduct water->hydrolysis_path Yes

Caption: Williamson ether synthesis pathway and hydrolysis side reaction.

Question: How can I effectively purify my final product and remove common impurities?

Answer: Purification of this compound primarily relies on fractional distillation. The success of this technique depends on the difference in boiling points between the product and any impurities.

Troubleshooting Purification:

  • Azeotropes: Be aware of potential azeotropes, especially with solvents or water, which can complicate distillation. For instance, methyl acetate forms a minimum boiling point azeotrope with water, which could be relevant if methyl acetate is a byproduct of a side reaction.[10]

  • Similar Boiling Points: If side products have boiling points very close to the main product, simple distillation may be insufficient. In such cases, flash column chromatography may be required.

  • Water Removal: Residual water can often be removed by washing the organic phase with brine, followed by drying over an anhydrous salt (e.g., MgSO₄, Na₂SO₄) before distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 148.16~190-200 (est.)Desired Product[11][12]
Methanol32.0464.7Reactant, easily removed
2-(2-methoxyethoxy)acetic acid134.13245-250Reactant, high boiling point[13]
Methyl Acetate74.0857.1Potential transesterification byproduct[14]
2-(2-methoxyethoxy)ethanol120.15194Reactant in Williamson route
Water18.02100Byproduct of esterification

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

There are three primary routes:

  • Fischer Esterification: The acid-catalyzed reaction of 2-(2-methoxyethoxy)acetic acid with methanol. This is a common and straightforward method.[1]

  • Williamson Ether Synthesis: Reaction of a 2-methoxyethoxide salt with a methyl haloacetate (e.g., methyl chloroacetate). This route builds the ether linkage.[7][8]

  • Transesterification: The exchange of the alcohol group of an ester. For example, reacting methyl acetate with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions.[1][15]

Q2: My NMR spectrum shows unreacted 2-(2-methoxyethoxy)acetic acid. What is the best way to remove it?

Residual acidic starting material can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylate salt formed will be soluble in the aqueous layer, which can then be separated. Follow this with a water or brine wash to remove residual base before drying and final purification.

Q3: Can transesterification occur as a side reaction during Fischer esterification?

If other alcohols or esters are present as impurities in the starting materials, transesterification can indeed occur as a side reaction, leading to a mixture of ester products. For example, if the starting 2-(2-methoxyethoxy)acetic acid was synthesized from ethanol and contained residual ethanol, some ethyl 2-(2-methoxyethoxy)acetate could be formed. It is crucial to use pure starting materials to avoid such complications.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 2-(2-methoxyethoxy)acetic acid and methanol.

Materials:

  • 2-(2-methoxyethoxy)acetic acid (1.0 eq)

  • Methanol (10-20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.05 eq, catalyst)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 2-(2-methoxyethoxy)acetic acid and methanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add the concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Fischer_Workflow A 1. Combine Reactants (Acid + Methanol) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6h B->C D 4. Quench & Evaporate Methanol C->D E 5. Liquid-Liquid Extraction (Workup) D->E F 6. Dry & Concentrate E->F G 7. Fractional Distillation F->G H Final Product G->H

Caption: Experimental workflow for Fischer esterification.

References

"Methyl 2-(2-methoxyethoxy)acetate" distillation challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the distillation of Methyl 2-(2-methoxyethoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: Understanding the physical properties of this compound is crucial for planning a successful distillation. Below is a summary of its key properties.

PropertyValueSource
CAS Number17640-28-7[1][2]
Molecular FormulaC6H12O4[1]
Molecular Weight148.16 g/mol [1]
Boiling Point (Predicted)185.4 ± 15.0 °C at 760 mmHg[ChemicalBook]
Density (Predicted)1.030 ± 0.06 g/cm³[ChemicalBook]

Q2: Does this compound form azeotropes?

Q3: What are the likely impurities in crude this compound?

A3: Impurities in this compound typically originate from its synthesis, which is commonly the esterification of 2-(2-methoxyethoxy)acetic acid with methanol. Potential impurities include:

  • Unreacted starting materials: 2-(2-methoxyethoxy)acetic acid and methanol.

  • Byproducts: Water is a primary byproduct of esterification.

  • Side-reaction products: Transesterification with other alcohols if they are present as contaminants.[4]

Troubleshooting Guide

Issue 1: Incomplete Separation of Impurities

Q: I'm having trouble separating my product from impurities. What could be the cause and how can I solve it?

A: Incomplete separation can be due to several factors, including the presence of azeotropes or impurities with boiling points close to that of the product.

  • Solution 1: Azeotrope Breaking using Extractive Distillation. If an azeotrope is suspected, extractive distillation can be an effective solution. This involves introducing a high-boiling, non-volatile solvent that alters the relative volatilities of the components in the mixture, allowing for separation.[5] For esters, glycols like ethylene glycol have been shown to be effective.[6] The solvent can be recovered and reused in a subsequent distillation step.

  • Solution 2: Chemical Treatment of Impurities. If acidic impurities like unreacted 2-(2-methoxyethoxy)acetic acid are present, a pre-distillation workup is recommended. This involves washing the crude product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove the acidic components.[7]

Issue 2: Product Decomposition or Low Yield

Q: I am observing discoloration of my product and getting a lower than expected yield after distillation. What is happening?

A: This is likely due to thermal decomposition of the product at its atmospheric boiling point. Glycol ether esters can be susceptible to thermal degradation at elevated temperatures.[8]

  • Solution: Vacuum Distillation. To prevent thermal decomposition, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[9] By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower, safer temperature.

Issue 3: Unstable Vacuum During Distillation

Q: My vacuum pressure is fluctuating during the distillation, making it difficult to maintain a steady boiling point. What could be the cause?

A: Vacuum instability is a common issue in vacuum distillation and can be caused by several factors.[9]

  • Check for Leaks: Ensure all ground glass joints are properly sealed and greased. Check all tubing and connections for cracks or loose fittings.

  • Bumping of the Liquid: Vigorous, uncontrolled boiling (bumping) can cause pressure fluctuations. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

  • Outgassing of Solvents: Low-boiling residual solvents from the reaction or workup can evaporate rapidly at the beginning of the distillation, causing initial pressure instability. It is good practice to hold the vacuum at a moderate level before applying full vacuum to allow these volatiles to be removed.

  • Pump Issues: Ensure the vacuum pump is in good working order and the pump oil is clean.

Issue 4: Foaming in the Distillation Flask

Q: My product is foaming excessively during vacuum distillation, and some of it is being carried over into the receiving flask. How can I prevent this?

A: Foaming can be caused by impurities or by the physical properties of the compound itself.

  • Use a Larger Distillation Flask: A larger flask provides more headspace and can help to contain the foam.[7]

  • Controlled Heating: Heat the distillation flask slowly and evenly to avoid rapid boiling that can exacerbate foaming.

  • Anti-foaming Agents: In some cases, a small amount of a high-boiling, inert anti-foaming agent (e.g., silicone oil) can be added to the distillation flask. However, ensure this will not contaminate your final product.

  • Degassing: Degassing the crude product by holding it under vacuum with stirring before heating can sometimes reduce foaming caused by dissolved gases.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities Prior to Distillation
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake gently, periodically venting to release any pressure from CO2 evolution.

  • Allow the layers to separate. The aqueous layer (bottom) contains the salt of the acidic impurity.

  • Drain and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drain the organic layer into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent. The dried crude product is now ready for distillation.

Protocol 2: Standard Vacuum Distillation Procedure
  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.

  • Add the crude, dried this compound to the distillation flask, along with a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.

  • Apply a thin layer of vacuum grease to all ground glass joints.

  • Begin stirring and slowly open the system to the vacuum source.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at a constant temperature at the established vacuum pressure.

  • Once the distillation is complete, turn off the heat and allow the system to cool before slowly re-introducing air to the apparatus.

Visualizations

TroubleshootingWorkflow Start Distillation Issue Identified IncompleteSeparation Incomplete Separation Start->IncompleteSeparation Decomposition Decomposition / Low Yield Start->Decomposition VacuumInstability Unstable Vacuum Start->VacuumInstability Foaming Foaming Start->Foaming Azeotrope Suspect Azeotrope? IncompleteSeparation->Azeotrope CloseBoiling Close Boiling Impurities? IncompleteSeparation->CloseBoiling VacuumDistillation Perform Vacuum Distillation Decomposition->VacuumDistillation CheckLeaks Check for Leaks VacuumInstability->CheckLeaks SmoothBoiling Ensure Smooth Boiling VacuumInstability->SmoothBoiling Degas Degas Sample VacuumInstability->Degas LargerFlask Use Larger Flask Foaming->LargerFlask SlowHeating Heat Slowly Foaming->SlowHeating ExtractiveDistillation Perform Extractive Distillation Azeotrope->ExtractiveDistillation Yes FractionalDistillation Use a More Efficient Fractional Column CloseBoiling->FractionalDistillation Yes ExtractiveDistillation cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column Column Crude Feed (this compound + Impurity) High-Boiling Solvent Feed Distillation Column Overhead Product (Pure this compound) Bottoms (Solvent + Impurity) RecoveryColumn Bottoms Feed Distillation Column Overhead Product (Impurity) Bottoms (Recovered Solvent) Column:f3->RecoveryColumn:f0 PureProduct Pure Product Column:f2->PureProduct Impurity Impurity RecoveryColumn:f1->Impurity RecoveredSolvent Recycled Solvent RecoveryColumn:f2->RecoveredSolvent CrudeFeed Crude Product CrudeFeed->Column:f0 SolventFeed High-Boiling Solvent SolventFeed->Column:f1 RecoveredSolvent->SolventFeed

References

Technical Support Center: Optimizing Coating Performance with Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of "Methyl 2-(2-methoxyethoxy)acetate" in coating formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in coatings?

This compound is a high-performance, slow-evaporating solvent belonging to the glycol ether ester family. Its primary functions in coatings include:

  • Improving Flow and Leveling: Its slow evaporation rate allows the coating more time to level out, minimizing surface imperfections like brush marks and orange peel for a smoother finish.[1]

  • Controlling Drying Time: It helps to control the drying process, which can improve adhesion and overall durability of the coating.[1]

  • Enhancing Gloss: By promoting a uniform film formation, it can contribute to a higher gloss finish.

  • Coalescing Agent: In water-borne systems, it acts as a coalescing agent, aiding in the fusion of polymer particles to form a continuous, durable film.[1]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for predicting its behavior in a coating formulation.

PropertyValueReference
Molecular Formula C6H12O4[1]
Molecular Weight 148.16 g/mol [1]
Boiling Point 185.4 ± 15.0 °C (Predicted)
Density 1.030 ± 0.06 g/cm³ (Predicted)
Relative Evaporation Rate (n-Butyl Acetate = 1) < 0.1 (Estimated)

Note: The relative evaporation rate is an estimate based on structurally similar slow-evaporating glycol ether esters. The actual value may vary.

Q3: How does the evaporation rate of this compound compare to other common coating solvents?

This compound is classified as a slow-evaporating solvent. This extended evaporation time is beneficial for applications requiring a flawless, high-gloss finish.

SolventRelative Evaporation Rate (n-Butyl Acetate = 1)Classification
Acetone5.6 - 7.7Fast
Toluene2.0Fast
Methyl Ethyl Ketone (MEK)3.8 - 4.6Fast
n-Butyl Acetate1.0Medium
Xylene0.6 - 0.7Slow
This compound < 0.1 (Estimated) Very Slow
Diethylene Glycol Monobutyl Ether0.02Very Slow

Q4: In which types of coating systems is this compound most effective?

Due to its favorable properties, this compound is particularly effective in:

  • Automotive Coatings: Where a high-gloss, weather-resistant finish is paramount.[1]

  • Architectural Coatings: For durable and aesthetically pleasing finishes on walls and furniture.[1]

  • Industrial Coatings: In protective applications for machinery and infrastructure where a smooth, resilient film is necessary.[1]

  • Water-borne and Solvent-borne Systems: Its compatibility with both system types offers formulation flexibility.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound in coating formulations.

Common Coating Defects and Solutions
DefectPotential Causes Related to SolventRecommended Actions
Orange Peel - Evaporation rate is too fast, not allowing for proper leveling. - Incompatibility of the solvent with the resin system.- Increase the proportion of this compound to slow down evaporation. - Ensure compatibility of the solvent blend with the resin.
Sagging or Running - Evaporation rate is too slow, especially on vertical surfaces. - Coating viscosity is too low.- Partially replace this compound with a slightly faster evaporating solvent. - Adjust the formulation to increase viscosity.
Blistering - Solvent is trapped beneath a rapidly forming film surface. - Application in high humidity or on a damp substrate.- Optimize the solvent blend to ensure a more uniform evaporation profile. - Ensure the substrate is dry and apply the coating in a controlled environment.
Cratering/Fish Eyes - Surface tension issues, potentially exacerbated by a slow solvent. - Contamination on the substrate.- Add a suitable surfactant or flow control agent. - Ensure thorough cleaning and preparation of the substrate.
Slow Drying Time - Excessive amount of this compound. - Low ambient temperature or poor air circulation.- Reduce the concentration of this compound. - Increase temperature and/or air flow to facilitate evaporation.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common coating defects when using this compound.

TroubleshootingWorkflow start Identify Coating Defect defect_orange_peel Orange Peel start->defect_orange_peel defect_sagging Sagging / Running start->defect_sagging defect_blistering Blistering start->defect_blistering defect_slow_dry Slow Drying start->defect_slow_dry cause_op1 Evaporation Too Fast defect_orange_peel->cause_op1 cause_sag1 Evaporation Too Slow defect_sagging->cause_sag1 cause_blister1 Solvent Trapped defect_blistering->cause_blister1 cause_slow_dry1 Excess Slow Solvent defect_slow_dry->cause_slow_dry1 solution_op1 Increase this compound or add a slower co-solvent. cause_op1->solution_op1 Yes solution_sag1 Reduce this compound or add a faster co-solvent. cause_sag1->solution_sag1 Yes solution_blister1 Optimize solvent blend for more linear evaporation. cause_blister1->solution_blister1 Yes solution_slow_dry1 Reduce this compound and optimize drying conditions. cause_slow_dry1->solution_slow_dry1 Yes

Caption: Troubleshooting workflow for common coating defects.

Experimental Protocols

Protocol 1: Evaluation of Flow and Leveling

Objective: To assess the effect of this compound on the flow and leveling properties of a coating formulation.

Methodology:

  • Formulation Preparation:

    • Prepare a control coating formulation using a standard solvent blend.

    • Prepare a series of test formulations where a portion of the standard solvent is incrementally replaced with this compound (e.g., 5%, 10%, 15% by weight).

  • Application:

    • Apply the control and test formulations to standardized test panels (e.g., Leneta charts) using a drawdown bar to ensure a uniform film thickness.

  • Observation:

    • Immediately after application, observe the initial flow and leveling of each coating.

    • Allow the panels to dry in a controlled environment (e.g., 25°C, 50% relative humidity).

  • Evaluation:

    • After the coatings are dry, visually assess the surface for defects such as brush marks, orange peel, and craters.

    • Quantify the leveling using a profilometer or a wave-scan instrument.

    • Compare the results of the test formulations to the control.

Protocol 2: Determination of Drying Time

Objective: To measure the impact of this compound on the drying time of a coating.

Methodology:

  • Formulation Preparation:

    • Prepare a control and a series of test formulations as described in Protocol 1.

  • Application:

    • Apply a uniform film of each formulation to a glass panel using a film applicator.

  • Drying Time Measurement (ASTM D1640):

    • Set-to-Touch Time: Lightly touch the film with a clean, dry finger. The set-to-touch time is reached when no coating adheres to the finger.

    • Tack-Free Time: Place a small piece of cotton on the film and apply light pressure. The tack-free time is when the cotton can be removed without any fibers adhering to the surface.

    • Dry-Hard Time: Press the thumb firmly onto the coating. The dry-hard time is when no impression is left on the film.

  • Data Analysis:

    • Record the drying times for each formulation.

    • Plot the drying times as a function of the concentration of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the performance of this compound in a coating formulation.

ExperimentalWorkflow start Define Experimental Objectives formulation Prepare Control and Test Formulations start->formulation application Apply Coatings to Standardized Substrates formulation->application drying Cure/Dry Coatings in a Controlled Environment application->drying testing Perform Performance Tests (e.g., Adhesion, Gloss, Hardness) drying->testing analysis Analyze and Compare Results testing->analysis conclusion Draw Conclusions and Optimize Formulation analysis->conclusion

Caption: General workflow for coating performance evaluation.

References

Troubleshooting poor solubility of compounds in "Methyl 2-(2-methoxyethoxy)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor solubility of compounds in Methyl 2-(2-methoxyethoxy)acetate.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key solvent properties?

This compound (CAS No. 17640-28-7) is a high-boiling point solvent that is structurally both an ester and a glycol ether.[1][2] This unique structure, containing both ether and ester functional groups, gives it a versatile solubility profile.[1] It is effective at dissolving a variety of substances and is generally compatible with polar organic solvents.[1][3] Its ether linkages also suggest some miscibility with water.[1]

Q2: My compound is not dissolving in this compound. What are the most common reasons?

Poor solubility in any solvent, including this compound, typically stems from a fundamental mismatch between the solute and the solvent. The primary reasons include:

  • Polarity Mismatch: The most common issue. If your compound is highly non-polar, it may have limited solubility in the moderately polar this compound. Conversely, some highly polar or ionic compounds may also present challenges.

  • High Crystal Lattice Energy (for solid compounds): The energy required to break the bonds of a solid's crystal structure may be greater than the energy released when it interacts with the solvent molecules.

  • Molecular Size and Shape: Very large molecules may be difficult to solvate effectively.

  • Presence of Impurities: Undissolved particulate matter can inhibit the dissolution of the target compound.

Q3: What are the first and simplest steps I should take to try and improve solubility?

Before making significant changes to your system, attempt these basic physical methods:

  • Mechanical Agitation: Ensure the mixture is being stirred or shaken vigorously. This increases the interaction between the solute and solvent particles.

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[4][5][6] Heating the solution gently can often overcome the energy barrier for dissolution. However, be cautious as some compounds can degrade at higher temperatures, and the solubility of gases decreases with temperature.[6][7]

  • Sonication: Using an ultrasonic bath can help break apart solute aggregates and accelerate the dissolution process.

  • Particle Size Reduction: For solid compounds, grinding the material to a finer powder increases the surface area available for the solvent to act upon, which can increase the rate of dissolution and overall solubility.[8][9]

Q4: When should I consider using a co-solvent, and how do I choose one?

If physical methods are insufficient, introducing a co-solvent is the next logical step. A co-solvent is a secondary solvent that is miscible with this compound and helps to bridge the polarity gap with your compound.[10]

  • When to Use: Use a co-solvent when you have a significant polarity mismatch. For example, if your compound is very non-polar, adding a non-polar co-solvent can improve solubility.

  • How to Choose: The goal is to modify the overall polarity of the solvent system to better match your solute.[11] If your compound is non-polar, consider co-solvents like toluene or hexane. If your compound requires more hydrogen bonding, a small amount of an alcohol like ethanol might be effective. The key is to use a co-solvent that is miscible with the primary solvent and in which your compound has higher solubility.[10]

Q5: Can I use pH adjustment to improve solubility in this compound?

Yes, for certain compounds. If your compound is a weak acid or a weak base (i.e., it is ionizable), altering the pH can dramatically increase its solubility.[10][]

  • Weakly Acidic Compounds: Adding a small amount of a base can deprotonate the acid, forming a more soluble salt.

  • Weakly Basic Compounds: Adding a small amount of an acid can protonate the base, forming a more soluble salt.[13] This technique is often combined with co-solvents to achieve maximum solubility.[11][] It is crucial to ensure that the pH modifiers are soluble in the solvent system and will not cause unwanted reactions.

Part 2: Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic workflow to diagnose and solve the problem.

G cluster_start Initial State cluster_eval Evaluation & Basic Steps cluster_advanced Advanced Interventions cluster_end Outcome start Problem: Compound has poor solubility in This compound char Characterize Solute: - Polar / Non-Polar? - Acidic / Basic? - Crystalline? start->char phys Attempt Physical Methods: 1. Vigorous Agitation 2. Gentle Heating 3. Sonication 4. Reduce Particle Size char->phys cosolvent Modify Solvent System: - Add a co-solvent - (See Table 2 for selection) phys->cosolvent Insoluble? success Success: Compound Dissolved phys->success Soluble? ph Adjust pH (for ionizable compounds): - Add acid for basic compounds - Add base for acidic compounds cosolvent->ph Insoluble? cosolvent->success Soluble? ph->success Soluble? fail Problem Persists: Consider advanced formulation (e.g., solid dispersion, complexation) ph->fail Insoluble?

Caption: A step-by-step workflow for troubleshooting poor compound solubility.

Part 3: Data and Experimental Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17640-28-7[14]
Molecular Formula C₆H₁₂O₄[1]
Molecular Weight 148.16 g/mol [14]
Structure Glycol Ether & Ester[1]
Primary Use Polar Organic Solvent[1][15]

Table 2: Conceptual Co-solvent Selection Guide

This table provides general guidance. Experimental validation is always required.

Solute PolarityPotential Co-Solvent ClassExamplesRationale
Highly Non-Polar Apolar SolventsToluene, Hexane, DichloromethaneReduces the overall polarity of the solvent system to better match the solute.
Moderately Polar Polar Aprotic SolventsAcetone, Acetonitrile, DMSOModifies polarity and can disrupt solute-solute interactions without hydrogen bonding.
Polar (H-Bonding) Polar Protic SolventsEthanol, IsopropanolIntroduces hydrogen bonding capabilities to the solvent system, aiding polar solutes.
Experimental Protocols

Protocol 1: Standard Equilibrium Solubility ("Shake-Flask") Method

This protocol determines the equilibrium solubility of a compound at a specific temperature.

Objective: To find the saturation concentration of a solute.

Materials:

  • Compound (solute)

  • This compound (solvent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.[13][16]

  • Add a known volume of this compound to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C).[13][16]

  • Agitate the suspension for a sufficient time to reach equilibrium. This is typically 24-48 hours, but may be longer for poorly soluble compounds.[16]

  • After equilibration, allow the suspension to settle. The presence of undissolved solid confirms that saturation was reached.[13]

  • Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[16]

  • Accurately dilute the filtered sample with a suitable solvent for analysis.

  • Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method.

  • Calculate the original concentration in mg/mL or mol/L to determine the solubility.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To systematically test the effect of different co-solvents on compound solubility.

Materials:

  • All materials from Protocol 1.

  • A selection of co-solvents (e.g., ethanol, acetone, toluene, DMSO).

Procedure:

  • Prepare a series of pre-mixed solvent systems. For example:

    • 95:5 (v/v) this compound : Co-solvent A

    • 90:10 (v/v) this compound : Co-solvent A

    • 95:5 (v/v) this compound : Co-solvent B

    • 90:10 (v/v) this compound : Co-solvent B

  • For each solvent system, perform the "Shake-Flask" method as described in Protocol 1.

  • Run a control experiment using 100% this compound simultaneously.

  • After the equilibration period, quantify the compound's concentration in each solvent system.

  • Compare the solubility results to identify the most effective co-solvent and concentration for your compound.

Part 4: Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent System cluster_outcome Solubility Outcome polar_solute Polar Solute polar_solvent This compound (Moderately Polar) polar_solute->polar_solvent Matched Polarities nonpolar_solute Non-Polar Solute nonpolar_solute->polar_solvent Mismatched Polarities cosolvent_system Solvent + Non-Polar Co-solvent (Less Polar System) nonpolar_solute->cosolvent_system Matched Polarities good_sol Good Solubility polar_solvent->good_sol poor_sol Poor Solubility polar_solvent->poor_sol cosolvent_system->good_sol

References

Validation & Comparative

A Comparative Analysis for Researchers and Drug Development Professionals: Methyl 2-(2-methoxyethoxy)acetate vs. Propylene Glycol Methyl Ether Acetate (PGMEA)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial and pharmaceutical solvents, the selection of an appropriate agent is paramount to ensuring optimal performance, safety, and regulatory compliance. This guide provides a detailed comparison of two glycol ether esters: Methyl 2-(2-methoxyethoxy)acetate and the widely used Propylene Glycol Methyl Ether Acetate (PGMEA). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their properties and potential applications, supported by available data and standardized experimental protocols.

Chemical and Physical Properties: A Tabulated Comparison

A clear understanding of the fundamental physicochemical properties of a solvent is the first step in its evaluation for a specific application. The following tables summarize the available data for this compound and PGMEA. It is important to note that while extensive experimental data is available for PGMEA, much of the data for this compound is predicted.

Table 1: General and Physical Properties

PropertyThis compoundPropylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 17640-28-7[1]108-65-6
Molecular Formula C₆H₁₂O₄[1]C₆H₁₂O₃
Molecular Weight 148.16 g/mol [1][2]132.16 g/mol
Appearance -Colorless liquid
Odor -Mild, ether-like, fruity
Boiling Point 185.4 ± 15.0 °C (Predicted)145-146 °C
Melting Point --67 °C
Density 1.030 ± 0.06 g/cm³ (Predicted)0.962 g/cm³
Vapor Pressure -3.7 mmHg @ 20 °C
Flash Point -45 °C (113 °F)
Solubility in Water -23.0 g/100mL @ 25 °C

Table 2: Health and Safety Data

PropertyThis compoundPropylene Glycol Methyl Ether Acetate (PGMEA)
Toxicity Profile Limited data available. As an E-series glycol ether, caution is warranted due to potential reproductive toxicity associated with some compounds in this class.Low acute toxicity. Not classified as a carcinogen or mutagen. Does not impair fertility or damage the developing fetus.[3]
Occupational Exposure Limits Not established50 ppm (ACGIH TLV-TWA)[3]

Performance and Applications: A Comparative Overview

Both this compound and PGMEA belong to the glycol ether ester family, valued for their excellent solvency for a wide range of resins and other organic materials.[4][5][6][7]

Propylene Glycol Methyl Ether Acetate (PGMEA): The Industry Standard

PGMEA is a P-series glycol ether, derived from propylene oxide.[4][7] P-series glycol ethers are generally considered to have lower toxicity profiles than their E-series counterparts.[4] Its primary applications include:

  • Semiconductor Manufacturing: A key solvent in photoresist formulations for photolithography.[3]

  • Coatings and Inks: Used extensively in paints, varnishes, and printing inks due to its good solvency and evaporation characteristics.[5][7]

  • Cleaners: An effective component in industrial and electronic cleaning formulations.

  • Pharmaceuticals: Utilized as a reaction solvent and in some drug formulations.

This compound: A Potential Alternative?

This compound is an E-series glycol ether, derived from ethylene oxide.[4] E-series glycol ethers are known for their strong solvency.[7] Available information suggests its use in:

  • Coatings and Adhesives: As a solvent in various formulations.[1]

  • Organic Synthesis: As a reagent and solvent in chemical reactions.[1]

Due to the limited publicly available experimental data, a direct quantitative comparison of their performance is challenging. However, based on their chemical structures, some general comparisons can be drawn. The additional ether linkage in this compound may impart slightly different solvency characteristics and a higher boiling point, leading to a slower evaporation rate compared to PGMEA.

Experimental Protocols for Comparative Performance Evaluation

To facilitate a direct and objective comparison, the following standardized experimental protocols are recommended.

Solvent Performance in Coatings

Objective: To evaluate and compare the performance of this compound and PGMEA as solvents in a model coating formulation.

Methodology: Solvent Rub Test (ASTM D5402)

  • Preparation of Coated Panels:

    • Prepare identical coating formulations, one with this compound and the other with PGMEA as the primary solvent.

    • Apply the coatings to standardized test panels (e.g., steel or aluminum) at a controlled thickness.

    • Cure the panels according to the coating manufacturer's specifications (time and temperature).

  • Solvent Rub Procedure:

    • Saturate a cotton cloth or swab with the test solvent (e.g., methyl ethyl ketone, MEK).

    • Apply firm, consistent pressure to the coated surface and perform a "double rub" (one back-and-forth motion).

    • Continue the double rubs, counting the number of rubs until the coating is removed or a specified number of rubs is reached without failure.

  • Evaluation:

    • Record the number of double rubs required to expose the substrate.

    • A higher number of rubs indicates better solvent resistance and, by extension, a more effective cure facilitated by the solvent.

    • Visually assess the degree of coating removal and any softening or marring of the surface.

Dissolution Rate of Photoresist

Objective: To compare the efficacy of this compound and PGMEA in dissolving a standard photoresist material.

Methodology: Quartz Crystal Microbalance (QCM) Dissolution Rate Monitoring

  • Sample Preparation:

    • Spin-coat a thin, uniform layer of a standard photoresist onto quartz crystal microbalance sensors.

    • Soft-bake the coated sensors to remove residual casting solvent.

  • Dissolution Measurement:

    • Immerse the photoresist-coated QCM sensor into a temperature-controlled bath of the test solvent (either this compound or PGMEA).

    • The QCM measures the change in mass of the film in real-time as it dissolves. The frequency of the crystal changes as the mass changes, which can be correlated to the film thickness.

  • Data Analysis:

    • Calculate the dissolution rate (nm/second) from the change in film thickness over time.

    • Compare the dissolution rates of the photoresist in both solvents to determine their relative effectiveness.

Logical Workflow for Solvent Comparison

The process of comparing these two solvents can be visualized as a structured workflow.

Solvent_Comparison_Workflow cluster_prep 1. Preparation and Characterization cluster_performance 2. Performance Evaluation cluster_safety 3. Safety and Toxicological Assessment cluster_analysis 4. Data Analysis and Comparison A Procure Solvents: This compound PGMEA B Verify Purity and Properties (GC-MS, Karl Fischer) A->B C Coating Formulation & Solvent Rub Test B->C D Photoresist Dissolution Rate Measurement (QCM) B->D E Literature Review of Toxicity Data F In Vitro Cytotoxicity Assays (e.g., MTT, LDH) E->F G Tabulate and Compare Quantitative Data F->G H Qualitative Assessment of Performance and Safety G->H I Final Recommendation for Specific Application H->I

A logical workflow for the comparative evaluation of industrial solvents.

Signaling Pathways in Solvent Toxicity (Hypothetical)

While specific toxicological data for this compound is lacking, a generalized diagram can illustrate potential cellular pathways affected by solvent exposure, leading to cytotoxicity. This is a hypothetical representation and not based on specific experimental data for the compared compounds.

Solvent_Toxicity_Pathway cluster_exposure Cellular Exposure cluster_effects Cellular Effects cluster_outcome Cellular Outcome Solvent Solvent Molecule Membrane Membrane Disruption Solvent->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction Solvent->Mitochondria Metabolic Stress Necrosis Necrosis Membrane->Necrosis ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Membrane Lipid Peroxidation DNA DNA Damage ROS->DNA DNA->Apoptosis

A generalized diagram of potential solvent-induced cellular toxicity pathways.

Conclusion

Propylene Glycol Methyl Ether Acetate (PGMEA) is a well-characterized solvent with a favorable safety profile and a broad range of established applications. Its performance has been extensively documented, making it a reliable choice for many researchers and formulators.

This compound, on the other hand, is a less-studied compound. While its chemical structure suggests it possesses strong solvency properties characteristic of E-series glycol ethers, the lack of comprehensive experimental data on its performance and, crucially, its toxicology, necessitates a cautious approach. Researchers considering this solvent as an alternative to PGMEA are strongly encouraged to conduct thorough in-house evaluations using the standardized protocols outlined in this guide. Particular attention should be paid to potential reproductive toxicity, a known concern for some E-series glycol ethers.

Further research and publication of experimental data on this compound are needed to fully assess its potential as a viable alternative to industry-standard solvents like PGMEA.

References

The Safer Solvent Switch: A Comparative Guide to Methyl 2-(2-methoxyethoxy)acetate versus Traditional Ethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of a promising alternative to hazardous ethylene glycol ethers, supported by available data and established experimental protocols.

In the quest for safer laboratory and manufacturing environments, the substitution of hazardous chemicals with less toxic alternatives is a paramount objective. For decades, ethylene glycol ethers have been workhorse solvents in various scientific and industrial applications. However, their well-documented reproductive and developmental toxicities have necessitated a search for safer replacements. This guide provides a comprehensive comparison of Methyl 2-(2-methoxyethoxy)acetate as a potential alternative, focusing on the available toxicological data and the underlying mechanisms of toxicity.

Executive Summary

Traditional ethylene glycol ethers, such as ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), pose significant health risks due to their metabolism into toxic alkoxyacetic acids. These metabolites are known to cause reproductive harm, including reduced fertility and developmental defects.[1][2]

This compound presents a potentially safer profile. While direct comparative toxicological studies are limited, an analysis of its predicted metabolic pathway suggests a lower toxicity potential. It is anticipated to hydrolyze into 2-(2-methoxyethoxy)ethanol and acetic acid. The subsequent metabolite, (2-methoxyethoxy)acetic acid (MEAA), is the primary concern. However, available data on related, longer-chain glycol ether metabolites suggests that MEAA may be less toxic than the methoxyacetic acid (MAA) and ethoxyacetic acid (EAA) produced from EGME and EGEE, respectively.

This guide will delve into the mechanistic differences, present the available quantitative toxicity data for traditional ethylene glycol ethers, and outline the standard experimental protocols for assessing the toxicological profiles of these solvents.

Comparative Data: Toxicity of Ethylene Glycol Ethers

The following tables summarize the available quantitative toxicity data for commonly used ethylene glycol ethers. The absence of direct data for this compound highlights the need for further research, but the data for its parent alcohol, diethylene glycol monomethyl ether (DEGME), which also metabolizes to MEAA, provides a useful surrogate for preliminary comparison.

Table 1: Acute Toxicity Data for Selected Glycol Ethers

CompoundCAS NumberLD50 (Oral, Rat)LC50 (Inhalation, Rat)
Ethylene Glycol Monomethyl Ether (EGME)109-86-42460 mg/kg1500 ppm (7h)
Ethylene Glycol Monoethyl Ether (EGEE)110-80-53430 mg/kg2000 ppm (7h)
2-Methoxyethyl Acetate (EGMEA)110-49-63930 mg/kg1500 ppm (4h)
Diethylene Glycol Monomethyl Ether (DEGME)111-77-37070 mg/kg>5.24 mg/L (4h)

Table 2: Reproductive and Developmental Toxicity Data

CompoundEffectSpeciesNOAEL (No-Observed-Adverse-Effect Level)
Ethylene Glycol Monomethyl Ether (EGME)Testicular AtrophyRat100 mg/kg/day
Ethylene Glycol Monomethyl Ether (EGME)TeratogenicityRabbit10 ppm
Ethylene Glycol Monoethyl Ether (EGEE)Developmental ToxicityRat100 ppm
2-Methoxyethyl Acetate (EGMEA)Developmental ToxicityRabbit50 ppm
Diethylene Glycol Monomethyl Ether (DEGME)Developmental ToxicityRat200 mg/kg bw/day[3]

Mechanistic Insights: The Role of Metabolism in Toxicity

The toxicity of ethylene glycol ethers is intrinsically linked to their metabolism. The parent glycol ethers are oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to form alkoxyacetic acids. These acidic metabolites are the primary agents responsible for the observed reproductive and developmental toxicity.

cluster_EGE Traditional Ethylene Glycol Ethers cluster_MMEA This compound EGE Ethylene Glycol Ethers (e.g., EGME, EGEE) Metabolite1 Alkoxyaldehydes EGE->Metabolite1 Alcohol Dehydrogenase Metabolite2 Alkoxyacetic Acids (e.g., MAA, EAA) Metabolite1->Metabolite2 Aldehyde Dehydrogenase Toxicity Reproductive & Developmental Toxicity Metabolite2->Toxicity MMEA This compound Metabolite3 2-(2-methoxyethoxy)ethanol + Acetic Acid MMEA->Metabolite3 Hydrolysis (Esterases) Metabolite4 (2-methoxyethoxy)acetic acid (MEAA) Metabolite3->Metabolite4 Alcohol/Aldehyde Dehydrogenase Reduced_Toxicity Potentially Lower Toxicity Metabolite4->Reduced_Toxicity

Caption: Metabolic pathways of traditional ethylene glycol ethers versus this compound.

The structure of the alkoxyacetic acid metabolite plays a crucial role in its toxicity. Shorter alkyl chain alkoxyacetic acids, such as methoxyacetic acid (MAA) and ethoxyacetic acid (EAA), are more potent toxicants. The longer, more complex structure of (2-methoxyethoxy)acetic acid (MEAA), the predicted primary metabolite of this compound, is hypothesized to have a lower toxic potential. This is supported by the higher NOAEL for developmental toxicity observed for DEGME, which also metabolizes to MEAA, when compared to EGME and EGEE.[3]

Experimental Protocols for Toxicity Assessment

To rigorously evaluate the safety of any new chemical substance, standardized and validated experimental protocols are essential. The following outlines the key in vivo and in vitro assays used to assess the reproductive and developmental toxicity of solvents like this compound, based on OECD guidelines.

In Vivo Reproductive and Developmental Toxicity Screening (OECD Test Guideline 421)

This screening test provides initial information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.

cluster_endpoints Endpoints Assessed start Acclimatization of Animals (e.g., Rats) dosing_m Dosing of Males (min. 2 weeks pre-mating) start->dosing_m dosing_f Dosing of Females (2 weeks pre-mating, during gestation & lactation) start->dosing_f mating Mating Period (up to 2 weeks) dosing_m->mating dosing_f->mating gestation Gestation Period mating->gestation lactation Lactation Period (until day 13 post-partum) gestation->lactation endpoints Evaluation of Endpoints lactation->endpoints parental Parental Animals: - Clinical observations - Body weight - Food/water consumption - Reproductive organ weights - Histopathology endpoints->parental offspring Offspring: - Viability - Clinical observations - Body weight - Anogenital distance - Nipple retention (males) endpoints->offspring

Caption: Workflow for OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.

Methodology:

  • Animal Model: Typically, Sprague-Dawley rats are used.

  • Dose Groups: At least three dose levels of the test substance and a control group are used.

  • Administration: The substance is usually administered daily by oral gavage.

  • Mating: After the pre-mating dosing period, one male and one female are paired for mating.

  • Observation: Animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Endpoints:

    • Parental Animals: Fertility, gestation length, and maternal behavior are assessed. At termination, reproductive organs are weighed and examined histopathologically.

    • Offspring: The number of live and dead pups, sex ratio, and any gross abnormalities are recorded. Pup weight and development are monitored. Anogenital distance and nipple retention in male pups are measured as indicators of endocrine disruption.

In Vitro Toxicity Assays

In vitro methods offer a valuable tool for screening the potential toxicity of substances and reducing the reliance on animal testing.

Cell Viability Assays (e.g., MTT, Neutral Red Uptake):

These assays assess the cytotoxic potential of a substance on relevant cell lines (e.g., Sertoli cells for testicular toxicity, or embryonic stem cells for developmental toxicity).

Methodology:

  • Cell Culture: The chosen cell line is cultured in a suitable medium.

  • Exposure: Cells are exposed to a range of concentrations of the test substance and a solvent control.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement:

    • MTT Assay: Measures the metabolic activity of the cells, which is an indicator of cell viability.

    • Neutral Red Uptake Assay: Measures the accumulation of a dye in the lysosomes of viable cells.

  • Data Analysis: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion and Future Directions

For researchers and drug development professionals, the imperative is to prioritize the use of solvents with a more favorable safety profile. Where possible, substituting ethylene glycol ethers like EGME and EGEE with alternatives such as this compound is a responsible step towards a safer working environment.

Further research, specifically conducting reproductive and developmental toxicity studies on this compound following established OECD guidelines, is crucial to definitively quantify its safety profile and solidify its position as a preferred, safer solvent.

References

Comparative Guide to Analytical Methods for Purity Validation of Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for Methyl 2-(2-methoxyethoxy)acetate. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental data to support method selection and implementation.

Introduction

This compound is a chemical compound for which purity is a critical attribute, particularly in pharmaceutical and high-technology applications. Ensuring the absence of impurities is essential for product quality, safety, and efficacy. This document outlines and compares two primary chromatographic techniques for purity determination: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and available instrumentation. Both GC-FID and HPLC-UV are powerful techniques for separating and quantifying components in a mixture.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for volatile and semi-volatile compounds. It offers high resolution and sensitivity for organic analytes. Based on established methods for structurally similar compounds like 2-methoxyethyl acetate, GC-FID is a primary recommended technique.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. While specific validated methods for this compound are less commonly published, HPLC is a viable alternative, particularly for detecting non-volatile impurities.[4]

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for GC-FID and a proposed HPLC-UV method for the purity analysis of this compound. The data for the GC-FID method is extrapolated from validated methods for the closely related compound, 2-methoxyethyl acetate.[1][2][3]

Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Excellent separation of volatile impurities.Good for non-volatile and UV-active impurities.
Linearity (R²) > 0.999> 0.999
Range 80 - 120% of the test concentration80 - 120% of the test concentration
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.0%
- Intermediate Precision< 2.0%< 2.0%
Limit of Detection (LOD) ~0.40 ng per injection[3]Analyte dependent, typically in the ng range.
Limit of Quantitation (LOQ) ~1.3 ng per injectionAnalyte dependent, typically in the ng range.
Robustness HighHigh

Experimental Protocols

Detailed methodologies for the recommended analytical techniques are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol is adapted from OSHA Method 53 for 2-methoxyethyl acetate and is suitable for the purity determination of this compound.[2][3]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: 6-ft x 2-mm ID glass column packed with 0.2% Carbowax 1500 on GP 80/100 Carbopack C or equivalent.[2]

  • Autosampler.

  • Data Integration System.

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%).

  • Solvent/Diluent: Methylene chloride, HPLC grade.

  • Internal Standard (optional): e.g., Toluene.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methylene chloride.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methylene chloride.

Analysis:

  • Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2.0%).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample solution to that in the standard solution.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

This is a general method that can be optimized for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler.

  • Data Integration System.

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%).

  • Mobile Phase A: Water, HPLC grade.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Mobile Phase Gradient:

    • 0-10 min: 90% A, 10% B.

    • 10-20 min: Linear gradient to 10% A, 90% B.

    • 20-25 min: Hold at 10% A, 90% B.

    • 25-30 min: Return to initial conditions (90% A, 10% B).

Sample Preparation:

  • Standard Solution: Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analysis:

  • Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2.0%).

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample solution to that in the standard solution.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Methylene Chloride weigh_sample->dissolve_sample weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Methylene Chloride weigh_standard->dissolve_standard inject_sample Inject Sample dissolve_sample->inject_sample inject_std Inject Standard for System Suitability dissolve_standard->inject_std separation Chromatographic Separation inject_std->separation inject_sample->separation detection FID Detection separation->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for Purity Analysis by GC-FID.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample weigh_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent weigh_standard->dissolve_standard inject_sample Inject Sample dissolve_sample->inject_sample inject_std Inject Standard for System Suitability dissolve_standard->inject_std separation Chromatographic Separation inject_std->separation inject_sample->separation detection UV Detection separation->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for Purity Analysis by HPLC-UV.

References

Performance comparison of "Methyl 2-(2-methoxyethoxy)acetate" and dimethylformamide (DMF) as solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides a comprehensive performance comparison of a novel solvent, Methyl 2-(2-methoxyethoxy)acetate, against the industry workhorse, Dimethylformamide (DMF).

Dimethylformamide (DMF) has long been a go-to polar aprotic solvent in the pharmaceutical and chemical industries due to its excellent solvency power. However, growing concerns over its toxicity and environmental impact have spurred the search for safer, more sustainable alternatives. This compound, a glycol ether acetate, presents itself as a potential contender. This guide delves into a data-driven comparison of their physical properties, performance in relevant applications, and safety profiles to aid in informed solvent selection.

At a Glance: Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and DMF is presented below. It is important to note that while extensive experimental data is available for DMF, some of the data for this compound is based on predicted values due to limited published experimental studies.

PropertyThis compoundDimethylformamide (DMF)
CAS Number 17640-28-7[1][2][3]68-12-2
Molecular Formula C6H12O4[3][4]C3H7NO
Molecular Weight ( g/mol ) 148.16[3]73.09
Boiling Point (°C) 185.4 ± 15.0 (Predicted)153
Density (g/cm³) 1.030 ± 0.06 (Predicted)0.944
Vapor Pressure Not available3.7 mmHg @ 25°C
Viscosity Not available0.802 mPa·s @ 25°C
Solubility in Water Soluble in polar organic solvents[5]Miscible

Performance in Key Applications

Pharmaceutical Synthesis and Drug Development:

DMF is a well-established solvent in pharmaceutical manufacturing, utilized in various stages from synthesis to formulation. Its ability to dissolve a wide range of organic and inorganic compounds makes it suitable for many reaction types.

This compound, with its ester and ether functionalities, shows promise as a solvent and reagent in organic synthesis.[5] Its solubility in polar organic solvents suggests its potential applicability in reactions involving polar substrates.[5] However, specific performance data in pharmaceutical synthesis, particularly in direct comparison to DMF, is not yet widely available in scientific literature.

Coatings and Adhesives:

This compound is utilized in the formulation of coatings and adhesives.[5] Its lower volatility, as suggested by its predicted higher boiling point, could be advantageous in these applications, allowing for better flow and leveling of coatings. DMF is also used in the production of adhesives and surface coatings.

Experimental Protocols

To ensure a fair and reproducible comparison of solvent performance, standardized experimental protocols are essential. Below are detailed methodologies for evaluating key solvent properties.

Determination of Boiling Point:

The boiling point of a liquid is determined when its vapor pressure equals the atmospheric pressure. A common laboratory method involves heating the liquid in a distillation apparatus. A thermometer is placed in the vapor phase above the liquid to measure the temperature at which a constant boiling point is observed.

Determination of Density:

The density of a liquid can be determined using a pycnometer or a hydrometer. For accurate measurements, a specific volume of the solvent is carefully measured and then weighed. The density is calculated by dividing the mass by the volume.

Determination of Viscosity:

Viscosity, a measure of a fluid's resistance to flow, can be determined using a viscometer. Several types of viscometers are available, such as capillary viscometers (e.g., Ostwald viscometer) or rotational viscometers. The time it takes for a specific volume of the solvent to flow through a capillary tube of a known diameter and length is measured and used to calculate the viscosity.

Determination of Vapor Pressure:

Vapor pressure can be measured using a manometer attached to a closed flask containing the solvent at a constant temperature. The difference in the mercury levels in the manometer indicates the vapor pressure of the solvent at that temperature.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a specific application in drug development involves a series of logical steps, as illustrated in the workflow diagram below. This process begins with defining the requirements of the chemical process and proceeds through stages of data collection, preliminary screening, experimental validation, and final selection based on performance, safety, and environmental impact.

Solvent_Selection_Workflow A Define Process Requirements (e.g., Solubility, Reaction Temp) B Data Collection & Literature Review (Physical Properties, Safety Data) A->B C Preliminary Solvent Screening (Virtual Screening, Database Analysis) B->C D Experimental Validation (Solubility, Reactivity, Purity) C->D E Performance & Safety Assessment (Yield, Impurity Profile, Toxicity) D->E F Final Solvent Selection E->F

Caption: A logical workflow for solvent selection in drug development.

Signaling Pathway of Solvent Action in a Hypothetical Reaction

The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating how a solvent can influence a chemical reaction. The solvent's properties, such as polarity and ability to solvate reactants and transition states, can directly impact the reaction kinetics and equilibrium.

Solvent_Influence_Pathway cluster_solvent Solvent Properties cluster_reaction Reaction Parameters Polarity Polarity TransitionState Transition State Polarity->TransitionState Stabilization Solvation Solvation Capacity Reactants Reactants Solvation->Reactants Dissolution Reactants->TransitionState Activation Energy Products Products TransitionState->Products Conversion

Caption: Hypothetical pathway of solvent influence on a chemical reaction.

Conclusion

Based on the available data, Dimethylformamide remains a highly effective and well-characterized solvent for a wide range of applications, particularly in pharmaceutical synthesis. Its known performance is backed by extensive experimental data.

This compound presents an interesting alternative with potential advantages in certain applications, such as coatings, due to its likely lower volatility. Its classification as a glycol ether acetate suggests a different safety and environmental profile compared to DMF. However, the current lack of comprehensive experimental data for its physical and performance properties makes a direct and definitive comparison challenging.

For researchers and drug development professionals considering a switch from DMF, this compound warrants further investigation. It is crucial to conduct in-house experimental evaluations to determine its suitability for specific applications, focusing on solubility of key starting materials and intermediates, reaction performance, and product purity. As more experimental data becomes available, a clearer picture of its performance relative to DMF will emerge, potentially paving the way for a safer and more sustainable solvent choice in the future.

References

A Comparative Guide to the Environmental Impact and Biodegradability of Methyl 2-(2-methoxyethoxy)acetate and Alternative Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents in industrial applications, particularly in sensitive fields like pharmaceuticals and drug development, carries significant environmental responsibility. This guide provides a comparative analysis of the environmental impact and biodegradability of Methyl 2-(2-methoxyethoxy)acetate against three alternative solvents: Propylene Glycol Methyl Ether Acetate (PGMEA), Ethyl Lactate, and Dimethyl Succinate. The objective is to equip researchers and scientists with the necessary data to make informed, environmentally conscious decisions in their work.

While comprehensive data was sought for all solvents, it is important to note a data gap for this compound regarding specific ready biodegradability percentages from standardized OECD 301 tests and a precise 48-hour EC50 value for Daphnia magna. The following comparisons are based on available experimental data for the alternative solvents.

Comparative Environmental Data

The following tables summarize the key environmental indicators for the selected solvents.

Table 1: Ready Biodegradability

Ready biodegradability is a measure of a substance's potential to be rapidly and completely broken down by microorganisms in an aquatic environment. The OECD 301 test guidelines are a series of methods used to assess this. A substance is generally considered "readily biodegradable" if it meets the pass level within a 28-day period.

SolventOECD 301 Test MethodBiodegradation (%)Result
This compound Data Not AvailableData Not AvailableData Not Available
Propylene Glycol Methyl Ether Acetate (PGMEA) OECD 301F81% (28 days)Readily Biodegradable
Ethyl Lactate OECD 301D75% (28 days)[1]Readily Biodegradable[2][3]
Dimethyl Succinate OECD 301C13.1% (3 days)Readily Biodegradable[4]
Table 2: Acute Aquatic Toxicity

Acute aquatic toxicity is the potential for a substance to cause harm to aquatic organisms over a short period. The 48-hour median effective concentration (EC50) for Daphnia magna, a species of water flea, is a common metric. A lower EC50 value indicates higher toxicity.

SolventTest OrganismExposure TimeEC50 (mg/L)Toxicity Level
This compound Daphnia magna48 hoursData Not AvailableData Not Available
Propylene Glycol Methyl Ether Acetate (PGMEA) Daphnia magna48 hours>500Low
Ethyl Lactate Daphnia magna48 hours683[5]Low
Dimethyl Succinate Daphnia magna24 hours>100[4]Low
Table 3: Volatile Organic Compound (VOC) Content

Volatile Organic Compounds are organic chemicals that have a high vapor pressure at room temperature, leading to their release into the atmosphere where they can contribute to air pollution.

SolventVOC Content (g/L)Classification
This compound Data Not AvailableData Not Available
Propylene Glycol Methyl Ether Acetate (PGMEA) 970VOC
Ethyl Lactate 1030[6]VOC[6]
Dimethyl Succinate Not explicitly defined as VOC in some regulations due to low vapor pressureLow VOC Potential

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

OECD Guideline 301: Ready Biodegradability

This guideline outlines several methods to assess the ready biodegradability of chemicals. The fundamental principle involves incubating the test substance with a microbial inoculum in a mineral medium under aerobic conditions. The extent of biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), oxygen, or the production of carbon dioxide.

Key Principles of OECD 301 Tests:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.

  • Test Conditions: The test is conducted in the dark or diffuse light to prevent photodegradation, at a constant temperature (typically 20-25°C).

  • Duration: The standard test duration is 28 days.

  • Pass Criteria: A substance is considered readily biodegradable if it achieves a certain percentage of degradation within a "10-day window" during the 28-day test period. For respirometric methods (measuring oxygen demand or CO2 evolution), the pass level is 60% of the theoretical maximum. For methods based on DOC removal, the pass level is 70%.

Example: OECD 301B - CO₂ Evolution Test

  • Apparatus: A series of flasks are set up, each containing the test substance, mineral medium, and inoculum. A parallel set of blank flasks containing only the inoculum and mineral medium is also prepared. A reference substance is run to validate the test procedure.

  • Aeration: CO₂-free air is bubbled through the test solutions to maintain aerobic conditions.

  • CO₂ Trapping: The effluent gas from each flask is passed through a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide solution to trap the evolved CO₂.

  • Measurement: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the absorption bottles.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂).

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna. The endpoint is the immobilization of the daphnids, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Key Principles of OECD 202 Test:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Test Conditions: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours. The test is conducted under controlled temperature and lighting conditions.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint Calculation: The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for comparing the environmental impact of these solvents, from initial selection to a comprehensive assessment.

cluster_0 Solvent Selection cluster_1 Environmental Impact Assessment cluster_2 Data Analysis & Comparison This compound This compound Biodegradability (OECD 301) Biodegradability (OECD 301) This compound->Biodegradability (OECD 301) Aquatic Toxicity (OECD 202) Aquatic Toxicity (OECD 202) This compound->Aquatic Toxicity (OECD 202) VOC Content VOC Content This compound->VOC Content Alternative Solvents Alternative Solvents Alternative Solvents->Biodegradability (OECD 301) Alternative Solvents->Aquatic Toxicity (OECD 202) Alternative Solvents->VOC Content Comparative Tables Comparative Tables Biodegradability (OECD 301)->Comparative Tables Aquatic Toxicity (OECD 202)->Comparative Tables VOC Content->Comparative Tables Risk Assessment Risk Assessment Comparative Tables->Risk Assessment

Caption: Workflow for Comparative Environmental Impact Assessment of Solvents.

Conclusion

Based on the available data, Propylene Glycol Methyl Ether Acetate (PGMEA), Ethyl Lactate, and Dimethyl Succinate all demonstrate favorable environmental profiles, being readily biodegradable and exhibiting low acute aquatic toxicity. Ethyl Lactate, derived from renewable resources, presents a particularly "green" alternative.[2] Dimethyl Succinate also shows promise as a biodegradable solvent with low volatility.[4] PGMEA is a widely used solvent that is also readily biodegradable and has low toxicity.[7]

The lack of specific, quantitative environmental data for this compound highlights a critical information gap for researchers and professionals seeking to evaluate its environmental footprint fully. While it may possess favorable properties, the absence of standardized test results makes a direct and objective comparison challenging. For applications where environmental impact is a primary concern, the alternative solvents presented in this guide, with their documented biodegradability and low toxicity, offer more transparent and scientifically supported choices. Further research and testing of this compound according to standardized OECD guidelines are strongly encouraged to enable a complete and accurate environmental risk assessment.

References

A Comparative Guide to Methyl 2-(2-methoxyethoxy)acetate and its Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial solvents, precision and performance are paramount. This guide provides a comprehensive cost-benefit analysis of Methyl 2-(2-methoxyethoxy)acetate, presenting a side-by-side comparison with its primary alternatives: Propylene Glycol Methyl Ether Acetate (PGMEA) and Dipropylene Glycol Methyl Ether Acetate (DPMA). This objective evaluation, supported by experimental data and standardized testing protocols, is intended to inform solvent selection in critical applications such as coatings, adhesives, and cleaning formulations.

Executive Summary

This compound is a glycol ether ester known for its use as a solvent in various industrial formulations.[1][2] Structurally, it is both an ester and a glycol ether, which imparts a unique combination of properties influencing its polarity, solubility, and reactivity.[1] While it serves as a valuable intermediate in organic synthesis and a solvent in coatings and adhesives, a thorough cost-benefit analysis requires a detailed comparison with readily available and widely used alternatives like PGMEA and DPMA.[1] Factors such as cost, performance characteristics (solvency, evaporation rate), and safety profiles are critical in determining the optimal solvent for a given application.

Cost-Benefit Analysis

A direct cost comparison is fundamental to any industrial application. While the price of this compound can fluctuate based on supplier and purity, it is crucial to evaluate its cost-effectiveness relative to its performance. The following table provides an overview of the estimated costs for the compared solvents.

SolventCAS NumberEstimated Price (USD/kg)
This compound17640-28-7Contact Supplier for Quote
Propylene Glycol Methyl Ether Acetate (PGMEA)108-65-6~$1.86
Dipropylene Glycol Methyl Ether Acetate (DPMA)88917-22-0~$6.61

Note: Prices are estimates and can vary based on volume, supplier, and market conditions.

The lack of readily available pricing for this compound necessitates direct inquiry with chemical suppliers. However, the established market for PGMEA and DPMA provides a solid baseline for cost comparison. PGMEA, in particular, stands out as a significantly more economical option.

Performance Comparison

The selection of a solvent is dictated by its physical and chemical properties and its interaction with other components in a formulation. This section compares the key performance indicators of this compound and its alternatives.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. These properties directly influence the solvent's behavior in various applications.

PropertyThis compoundPropylene Glycol Methyl Ether Acetate (PGMEA)Dipropylene Glycol Methyl Ether Acetate (DPMA)
Molecular Formula C6H12O4C6H12O3C9H18O4
Molecular Weight ( g/mol ) 148.16[3]132.16190.24
Boiling Point (°C) 185.4 (Predicted)146[4][5]209[6]
Flash Point (°C) Not Available45[4]86[6]
Density (g/mL @ 25°C) 1.030 (Predicted)0.970[4]0.97
Evaporation Rate (n-BuAc = 1) Not Available0.33[7]0.04
Water Solubility Soluble in polar organic solvents[1]23.0 g/100mL[4]16 g/100mL[6]
Solvency Power: A Hansen Solubility Parameters (HSP) Perspective

Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the compatibility of a solvent with a given solute (e.g., a polymer resin). The HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to each substance:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solvent and a solute, the more likely they are to be compatible.

Solventδd (MPa½)δp (MPa½)δh (MPa½)
This compoundNot AvailableNot AvailableNot Available
Propylene Glycol Methyl Ether Acetate (PGMEA)16.16.16.6
Dipropylene Glycol Methyl Ether Acetate (DPMA)16.34.98.0

The lack of published HSP values for this compound is a significant data gap. However, the known values for PGMEA and DPMA allow for theoretical compatibility assessments with various resins. For instance, in a coating formulation, the HSP of the solvent blend can be tailored to match the HSP of the resin, ensuring optimal solubility and film formation.

Experimental Protocols

To facilitate a direct and objective comparison of these solvents in a laboratory setting, the following standardized ASTM test methods are recommended.

Protocol 1: Determination of Evaporation Rate

Method: ASTM D3539 - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer.[8]

Objective: To determine the time required for a specified percentage of a solvent to evaporate under controlled conditions. This is a critical parameter for coating applications as it influences drying time, flow, and leveling.[9]

Procedure Outline:

  • A precise volume of the solvent is dispensed onto a filter paper of known area, which is suspended from a sensitive balance.

  • The apparatus is housed in a cabinet through which dried air is passed at a constant temperature (25°C) and flow rate.

  • The weight loss of the solvent is recorded over time, either manually or automatically.

  • The time taken to reach 90% evaporation is typically used to calculate the relative evaporation rate compared to a standard solvent (n-butyl acetate).[8]

Protocol 2: Determination of Nonvolatile Matter

Method: ASTM D1353 - Standard Test Method for Nonvolatile Matter in Volatile Solvents for Use in Paint, Varnish, Lacquer, and Related Products.[10]

Objective: To quantify the amount of residue remaining after a solvent has evaporated. The presence of nonvolatile matter can indicate impurities that may affect the performance of a coating or cleaning process.[11]

Procedure Outline:

  • A specified volume of the solvent is placed in a tared evaporating dish.

  • The dish is heated in an oven at 105°C for a set period to evaporate the solvent.

  • The dish is then cooled in a desiccator and weighed to determine the mass of the nonvolatile residue.

  • The result is typically expressed as milligrams of nonvolatile matter per 100 mL of solvent.[12]

Protocol 3: Assessment of Solvency (Dilution Ratio)

Method: ASTM D1720 - Standard Test Method for Dilution Ratio of Active Solvents in Cellulose Nitrate Solutions.[13]

Objective: To measure the tolerance of a cellulose nitrate solution in an active solvent for a hydrocarbon diluent. This provides a quantitative measure of the solvent's ability to keep a resin in solution, which is a key aspect of its solvency power.[2][14]

Procedure Outline:

  • A standard solution of cellulose nitrate in the solvent under test is prepared.

  • A hydrocarbon diluent (e.g., toluene) is titrated into the solution until the first sign of persistent turbidity or precipitation of the cellulose nitrate is observed.

  • The dilution ratio is calculated as the volume of diluent added divided by the volume of the initial solution.

Visualizing the Solvent Selection Process

The selection of an appropriate solvent for an industrial application is a multi-faceted process that involves balancing performance, cost, and safety considerations. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Cost-Benefit & Safety Analysis Define Application Requirements Define Application Requirements Identify Potential Solvents Identify Potential Solvents Define Application Requirements->Identify Potential Solvents e.g., Coating, Cleaning Theoretical Assessment (HSP) Theoretical Assessment (HSP) Identify Potential Solvents->Theoretical Assessment (HSP) Experimental Testing Experimental Testing Theoretical Assessment (HSP)->Experimental Testing Cost Analysis Cost Analysis Experimental Testing->Cost Analysis Safety & Environmental Review Safety & Environmental Review Experimental Testing->Safety & Environmental Review Final Solvent Selection Final Solvent Selection Cost Analysis->Final Solvent Selection Safety & Environmental Review->Final Solvent Selection

A logical workflow for industrial solvent selection.

Conclusion

The selection of an industrial solvent requires a careful and data-driven approach. While this compound may be a suitable solvent for certain applications, its limited availability of public data on cost, performance, and safety, when compared to established alternatives like PGMEA and DPMA, presents a challenge for a comprehensive cost-benefit analysis.

PGMEA, in particular, emerges as a strong contender due to its lower cost and well-documented performance characteristics. DPMA, while more expensive, offers a very slow evaporation rate which can be beneficial in specific applications requiring extended open time.

References

Unveiling the Efficacy of Methyl 2-(2-methoxyethoxy)acetate as a Polymer Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a suitable solvent is paramount to ensuring optimal polymer processing and performance. This guide provides a comprehensive comparison of Methyl 2-(2-methoxyethoxy)acetate's efficacy as a solvent for key polymer classes—polyurethanes, acrylates, epoxies, and nitrocellulose—against other common alternatives. The analysis is supported by theoretical calculations using Hansen Solubility Parameters (HSPs) and outlines a general experimental protocol for practical validation.

This compound, a glycol ether acetate, is recognized for its use in coatings and adhesives, suggesting its potential as a versatile solvent for a range of polymers.[1] Its chemical structure, featuring both ether and ester functionalities, contributes to its solvency characteristics. This guide delves into a theoretical and practical framework for evaluating its performance.

Theoretical Comparison: Hansen Solubility Parameters

A powerful method for predicting the compatibility between a solvent and a polymer is the use of Hansen Solubility Parameters (HSPs). These parameters are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2] A smaller distance (Ra) between the HSPs of a solvent and a polymer indicates a higher likelihood of dissolution.

The HSPs for this compound were estimated using the group contribution method, a widely accepted technique for predicting these values.[2][3] The estimated HSPs for the solvent and the experimentally determined HSPs for representative polymers from each class are presented in the table below.

Table 1: Hansen Solubility Parameters (HSP) and Solubility Prediction

MaterialδD (MPa½)δP (MPa½)δH (MPa½)Ra with this compound (MPa½)Predicted Solubility
Solvent:
This compound (Estimated)15.96.58.0--
Polymers:
Polyurethane (Generic)18.19.37.13.8 Good
Poly(methyl methacrylate) (PMMA)18.610.55.16.0 Good
Epoxy Resin (Generic)17.410.59.04.9 Good
Nitrocellulose (12.2% N)15.513.78.77.2 Good

Note: The HSPs for the polymers were obtained from various sources.[2][4][5] The Ra value is calculated using the formula: Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)².

The calculated Hansen Solubility Parameter distances (Ra) between this compound and all four polymer classes are relatively small, suggesting good theoretical solubility. This aligns with qualitative industry information that indicates glycol ether acetates are effective solvents for these types of resins.[6][7][8]

Experimental Validation: A General Protocol

While theoretical predictions are a valuable starting point, experimental validation is crucial. The following is a general protocol for determining the solubility of a polymer in this compound, which can be adapted for comparison with other solvents. This protocol is based on standard practices for polymer solubility testing.[9][10]

Objective: To determine the solubility of a given polymer in this compound at a specific concentration and temperature.

Materials:

  • Polymer sample (e.g., polyurethane pellets, acrylate powder)

  • This compound

  • Alternative solvents for comparison (e.g., MEK, Toluene, Ethyl Acetate)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block with temperature control

  • Analytical balance

Procedure:

  • Preparation of Solvent-Polymer Mixtures:

    • Weigh a specific amount of the polymer (e.g., 1 gram) and place it into a glass vial.

    • Add a measured volume of this compound to achieve the desired concentration (e.g., 10% w/v).

    • Add a magnetic stir bar to the vial.

    • Repeat this process for each alternative solvent to be tested.

  • Dissolution Process:

    • Place the vials on a magnetic stirrer.

    • If required, place the stirrer setup in a water bath or on a heating block set to a specific temperature (e.g., 25°C or 50°C).

    • Start the stirring and observe the dissolution process over time.

  • Observation and Data Collection:

    • Visually inspect the solutions at regular intervals (e.g., every 30 minutes) for signs of dissolution, such as the disappearance of solid polymer and the formation of a clear, homogeneous solution.

    • Record the time taken for complete dissolution for each solvent.

    • If the polymer does not fully dissolve after an extended period (e.g., 24 hours), note the degree of swelling or the presence of any undissolved particles.

    • For a more quantitative analysis, techniques such as viscometry or light scattering can be employed to characterize the resulting polymer solutions.

Figure 1: Experimental Workflow for Polymer Solubility Testing

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh_polymer Weigh Polymer add_solvent Add Solvent weigh_polymer->add_solvent Target Concentration stir Stir at Controlled Temperature add_solvent->stir observe Visual Observation (Clarity, Time) stir->observe quantitative Quantitative Analysis (Viscosity, etc.) observe->quantitative

Caption: A simplified workflow for the experimental determination of polymer solubility.

Logical Relationship of Solubility Prediction

The prediction of polymer solubility using Hansen Solubility Parameters follows a logical pathway, starting from the properties of the individual components.

Figure 2: Logical Flow of HSP-based Solubility Prediction

G cluster_solvent Solvent Properties cluster_polymer Polymer Properties cluster_calculation Calculation cluster_prediction Prediction solvent_hsp Solvent HSP (δD, δP, δH) calc_ra Calculate Ra (HSP Distance) solvent_hsp->calc_ra polymer_hsp Polymer HSP (δD, δP, δH) polymer_hsp->calc_ra prediction Solubility Prediction calc_ra->prediction Small Ra → Good Solubility

Caption: The logical steps involved in predicting polymer solubility using Hansen Solubility Parameters.

Conclusion

Based on the theoretical analysis using estimated Hansen Solubility Parameters, this compound shows strong potential as an effective solvent for polyurethanes, acrylates, epoxy resins, and nitrocellulose. Its predicted compatibility with these diverse polymer classes makes it a promising candidate for various applications in coatings, adhesives, and drug delivery systems. However, for critical applications, it is highly recommended to perform experimental validation using the outlined protocol to confirm its performance in specific formulations and compare it with other solvent alternatives. This combined theoretical and practical approach will enable researchers and professionals to make informed decisions in their solvent selection process.

References

Cross-Validation of Analytical Methods for Quantifying Methyl 2-(2-methoxyethoxy)acetate and its Metabolite in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of Methyl 2-(2-methoxyethoxy)acetate and its primary metabolite, (2-methoxyethoxy)acetic acid (MEAA), in complex biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and occupational exposure monitoring. This guide provides a comparative overview of validated analytical methodologies, primarily focusing on the quantification of MEAA in urine, which serves as a reliable biomarker for exposure to its parent compound. The methods described can be adapted for the direct analysis of this compound in various sample types.

Comparative Analysis of Quantification Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the predominant technique for the analysis of MEAA, necessitating a derivatization step to enhance volatility and improve chromatographic performance. The two primary derivatization strategies employed are esterification and silylation. The following tables summarize the performance characteristics of these methods based on available experimental data.

Parameter Esterification Method (Ethyl Ester Derivative) Silylation Method (TBDMS Derivative) Alternative Method (Charcoal Tube for Air Sampling)
Analyte (2-methoxyethoxy)acetic acid (MEAA)(2-methoxyethoxy)acetic acid (MEAA)2-Methoxyethyl Acetate (structurally similar)
Matrix Human UrineHuman UrineAir
Instrumentation GC-MSGC-MSGC-FID
Limit of Detection (LOD) Approximately 0.1 µg/mL[1][2][3]Not explicitly stated, but method shows good precision[4]0.40 ng per injection[5]
Recovery 95-103%[1][2][3]94-99%[4]98.8% (SD = 0.5%) after 24 days refrigerated storage[5]
Precision (%RSD) As high as 14.3%[4]As high as 7.3%[4]Not explicitly stated for precision, but standard error of estimates at target concentrations was 5.2%[5]
Sample Preparation Liquid-Liquid Extraction (LLE) followed by esterificationLLE followed by silylationAdsorption on charcoal tubes, desorption with solvent

Experimental Protocols

Method 1: Quantification of MEAA via Esterification

This method involves the conversion of MEAA to its ethyl ester, followed by GC-MS analysis.

1. Sample Preparation and Extraction:

  • Spike urine samples with a deuterated internal standard, such as deuterated 2-butoxyacetic acid (d-BAA)[6][7].

  • Perform a liquid-liquid extraction (LLE) using ethyl acetate, which has been shown to yield high recovery of MEAA[6][7][8].

  • Concentrate the ethyl acetate extract.

2. Derivatization (Esterification):

  • Treat the concentrated extract with an acid catalyst and ethanol to produce the ethyl ester of MEAA[1][2][3].

  • Extract the resulting ethyl ester derivative with methylene chloride[1][2][3].

  • Concentrate the final solution for GC-MS analysis.

3. GC-MS Analysis:

  • Column: HP-1 capillary column (or equivalent polydimethylsiloxane column)[1][2][3][6][7].

  • Temperature Program: 50°C to 230°C[1][2][3].

  • Detection: Mass selective detector (MSD) monitoring specific ions for the MEAA ethyl ester (e.g., m/z 59) and the internal standard[1][2][3].

Method 2: Quantification of MEAA via Silylation

This approach utilizes a silylating agent to derivatize MEAA before GC-MS analysis.

1. Sample Preparation and Extraction:

  • Spike urine samples with an appropriate internal standard (e.g., d-BAA)[6][7].

  • Perform LLE with ethyl acetate[4].

2. Derivatization (Silylation):

  • Treat the extracted MEAA with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the tert-butyldimethylsilane (TBDMS) derivative[4][6][7][8]. This procedure is noted to be less labor-intensive than esterification[4].

3. GC-MS Analysis:

  • Column: Dimethylpolysiloxane capillary column (e.g., 50-m X 0.20-mm id)[4].

  • Detection: Mass selective detector.

Method Comparison and Alternatives

While both esterification and silylation are effective derivatization strategies for MEAA quantification, the silylation method with MTBSTFA has demonstrated better precision (lower %RSD) and is less labor-intensive[4]. However, the esterification procedure, with its more extensive sample cleanup, may offer better chromatographic performance[4].

For the analysis of the parent compound, this compound, which is more volatile than its acid metabolite, direct analysis by Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a robust approach[9]. Method development would involve optimizing parameters on a polar capillary column to achieve good separation and sensitivity[9].

For air monitoring of structurally similar compounds like 2-methoxyethyl acetate, OSHA has established methods involving sample collection on charcoal tubes, followed by desorption with a solvent mixture (e.g., 95/5 methylene chloride/methanol) and analysis by GC-FID[5]. This approach could be adapted for workplace air monitoring of this compound.

Visualizing the Workflow

To aid in the understanding of the analytical processes, the following diagrams illustrate the experimental workflows.

EsterificationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineSample Urine Sample SpikeIS Spike with Internal Standard UrineSample->SpikeIS LLE Liquid-Liquid Extraction (Ethyl Acetate) SpikeIS->LLE Concentrate1 Concentrate Extract LLE->Concentrate1 Esterification Esterification (Ethanol, Acid Catalyst) Concentrate1->Esterification LLE2 Liquid-Liquid Extraction (Methylene Chloride) Esterification->LLE2 Concentrate2 Concentrate Final Solution LLE2->Concentrate2 GCMS GC-MS Analysis Concentrate2->GCMS

Caption: Workflow for MEAA quantification using the esterification method.

SilylationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineSample Urine Sample SpikeIS Spike with Internal Standard UrineSample->SpikeIS LLE Liquid-Liquid Extraction (Ethyl Acetate) SpikeIS->LLE Silylation Silylation (MTBSTFA) LLE->Silylation GCMS GC-MS Analysis Silylation->GCMS AirSamplingWorkflow AirSample Air Sample CharcoalTube Collection on Charcoal Tube AirSample->CharcoalTube Desorption Desorption with Solvent CharcoalTube->Desorption GCFID GC-FID Analysis Desorption->GCFID

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Methyl 2-(2-methoxyethoxy)acetate and structurally related glycol ether acetates. The information is intended to assist researchers and professionals in making informed decisions regarding the selection and handling of these solvents in experimental and developmental settings. The toxicity of glycol ethers and their acetates is a subject of significant interest due to their widespread use and potential health effects. Generally, ethylene glycol ethers are considered more toxic than their diethylene glycol and triethylene glycol counterparts.[1][2] The acetate forms are rapidly metabolized to the parent glycol ether in the body, and thus are considered to have equivalent toxicity.[1][3]

Quantitative Toxicity Data

CompoundCAS NumberMolecular FormulaOral LD50 (Rat)Dermal LD50 (Rabbit)Reference
This compound 17640-28-7C6H12O4No data availableNo data available
2-Methoxyethyl acetate (Ethylene glycol monomethyl ether acetate)110-49-6C5H10O32900 - 3930 mg/kg5214 - 5303 mg/kg[4][5][6][7]
2-(2-Ethoxyethoxy)ethyl acetate (Diethylene glycol monoethyl ether acetate)112-15-2C8H16O4No data availableNo data available[8]
Triethylene glycol monomethyl ether 112-35-6C7H16O411,300 mg/kg>2000 mg/kg (rat)[9][10]

Key Toxicological Endpoints

The primary toxicological concerns associated with shorter-chain glycol ethers like 2-Methoxyethyl acetate are reproductive and developmental toxicity.[11][12][13] These effects are primarily attributed to their metabolite, methoxyacetic acid.[14]

  • Reproductive Toxicity: Studies have shown that 2-Methoxyethyl acetate can cause testicular atrophy and impair fertility in males.[12] It is also known to be a reproductive toxicant in females.[1][15]

  • Developmental Toxicity: This class of compounds has been demonstrated to be teratogenic, causing birth defects in animal studies.[11][12]

  • Hematotoxicity: Effects on the blood, including a reduction in white blood cell counts, have been reported following exposure to ethylene glycol monomethyl ether.[12]

  • Central Nervous System Effects: Like many organic solvents, high levels of exposure can lead to central nervous system depression.[4]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the toxicity of chemical compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[16][17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[16]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO or ethanol, with appropriate solvent controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).[19][20]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assay: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay is used to detect chromosomal damage caused by the test substance.[21][22][23]

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division (anaphase). An increase in the frequency of micronucleated cells indicates genotoxic potential.[23]

Procedure:

  • Cell Culture and Treatment: Use appropriate mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to at least three analyzable concentrations of the test article, with and without metabolic activation (S9 fraction).[21][22][24]

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells that have completed one cell division.[22]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[22]

Mutagenicity Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[25][26][27][28][29]

Principle: The test uses mutant strains of Salmonella typhimurium that cannot synthesize the amino acid histidine. The bacteria are exposed to the test chemical, and if the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[26]

Procedure:

  • Strain Selection: Select appropriate tester strains to detect different types of mutations (e.g., frameshift or base-pair substitutions).

  • Metabolic Activation: Perform the test with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[26]

  • Exposure: Mix the bacterial culture with the test compound at various concentrations and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizations

Experimental_Workflow_for_Toxicity_Testing cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cytotoxicity->Genotoxicity If Cytotoxic Acute_Toxicity Acute Toxicity Studies (LD50) Genotoxicity->Acute_Toxicity If Genotoxic Reproductive_Toxicity Reproductive/Developmental Toxicity Studies Acute_Toxicity->Reproductive_Toxicity Further Evaluation Test_Compound Test Compound: This compound & Related Compounds Test_Compound->Cytotoxicity Initial Assessment

Caption: A tiered experimental workflow for assessing the toxicity of chemical compounds.

Glycol_Ether_Metabolism_Pathway GE Glycol Ether Acetate (e.g., this compound) Parent_GE Parent Glycol Ether (e.g., 2-(2-methoxyethoxy)ethanol) GE->Parent_GE Esterases ADH Alcohol Dehydrogenase Parent_GE->ADH Aldehyde Alkoxy Acetaldehyde ADH->Aldehyde ALDH Aldehyde Dehydrogenase Aldehyde->ALDH AA Alkoxyacetic Acid (Toxic Metabolite) ALDH->AA Toxicity Reproductive & Developmental Toxicity AA->Toxicity

Caption: Metabolic pathway of glycol ether acetates leading to toxic metabolites.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-(2-methoxyethoxy)acetate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for Methyl 2-(2-methoxyethoxy)acetate, ensuring that its handling aligns with the highest safety standards.

Immediate Safety and Disposal Protocols

General Disposal Principles:

  • Do Not Dispose Down the Drain: This chemical should never be disposed of via the sewer system.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Licensed Waste Disposal: Disposal must be conducted through a licensed waste disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Step-by-Step Disposal Procedure

  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS provided by the supplier for specific handling and disposal instructions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2]

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless otherwise instructed by your EHS department.

  • Container Labeling: Clearly label the waste container with the full chemical name and any associated hazards.

  • Storage of Waste: Store the waste container in a well-ventilated, cool area, away from sources of ignition.[3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Quantitative Data Summary

No specific quantitative data for this compound was found in the publicly available resources. For information regarding permissible exposure limits, toxicity, and other quantitative safety data, refer to the supplier-specific Safety Data Sheet.

Disposal Workflow

The following diagram outlines the general decision-making process for the disposal of laboratory chemical waste.

Caption: General workflow for the safe disposal of laboratory chemical waste.

By adhering to these guidelines and working closely with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling Methyl 2-(2-methoxyethoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 2-(2-methoxyethoxy)acetate, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield should be worn when there is a possibility of splashing.
Hand Protection Wear chemical-resistant gloves. Based on data for similar glycol ether acetates, Butyl rubber and Neoprene are recommended materials. Always consult the glove manufacturer's specific chemical resistance data.
Skin and Body A chemical-resistant suit or lab coat should be worn to prevent skin contact.[1] For larger quantities or in case of a spill, chemical-resistant aprons and boots may be necessary.
Respiratory Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.

Operational Plan: Safe Handling Protocol

This step-by-step guide outlines the safe handling of this compound from preparation to use.

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, such as a certified chemical fume hood.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Ground and bond containers when transferring material to prevent static discharge.[2]

    • Use only non-sparking tools.[2][3]

    • Keep the container tightly closed when not in use.[2][3][4]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4]

  • In Case of a Spill :

    • Evacuate the area and eliminate all ignition sources.

    • Ventilate the area.

    • For small spills, absorb with an inert material such as sand or vermiculite.[5]

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • For large spills, contain the spill with a dike and contact your institution's environmental health and safety department.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Collection :

    • Collect all waste, including the chemical and any contaminated materials (e.g., gloves, absorbent), in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the hazards (e.g., Flammable).

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.[6] Follow all local, state, and federal regulations.

    • Contact your institution's environmental health and safety department to arrange for pickup.

    • Dispose of empty containers as hazardous waste unless they have been triple-rinsed. The rinsate should be collected as hazardous waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_use Use in Experiment handle_transfer->handle_use spill_evacuate Evacuate & Ventilate handle_transfer->spill_evacuate If Spill Occurs disp_collect Collect Waste handle_use->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup spill_absorb Absorb Spill spill_evacuate->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_collect->disp_label

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.